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Core Science & Biosynthesis

Foundational

The Strategic Role of the 5-Amino-6-methylphthalazin-1(2H)-one Scaffold in Targeted Anti-Cancer Drug Discovery

Abstract: The 5-amino-6-methylphthalazin-1(2H)-one scaffold represents a highly privileged pharmacophore and synthetic intermediate in modern oncology drug discovery. By mimicking the nicotinamide moiety of NAD+ and acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 5-amino-6-methylphthalazin-1(2H)-one scaffold represents a highly privileged pharmacophore and synthetic intermediate in modern oncology drug discovery. By mimicking the nicotinamide moiety of NAD+ and acting as a robust hinge-binding motif, this bicyclic heteroaryl system provides the structural foundation for two distinct classes of targeted therapeutics: Poly(ADP-ribose) polymerase (PARP) inhibitors and mutant B-Raf (V600E) kinase inhibitors. This technical guide explores the structural biology, synthetic utility, and validated experimental methodologies for evaluating derivatives of this scaffold.

Structural Biology & Pharmacophore Rationale

The efficacy of the phthalazin-1(2H)-one core in drug discovery stems from its precise geometric and electronic properties. The lactam ring (NH-C=O) acts as a bidentate hydrogen-bonding network.

PARP-1/2 Inhibition: The Nicotinamide Bioisostere

In the context of DNA repair enzymes, the phthalazinone core acts as a bioisostere for nicotinamide, the natural substrate of PARP-1. The lactam NH donates a hydrogen bond to the backbone carbonyl of Gly863, while the lactam carbonyl accepts a hydrogen bond from the hydroxyl group of Ser904 in the PARP-1 catalytic domain 1. Recent crystallographic studies reveal that substituents extending from the core can shift the molecule from a standard catalytic inhibitor (Type II) to an allosteric pro-retention inhibitor (Type I), which drastically enhances the cytotoxic "trapping" of PARP on DNA 2.

B-Raf Kinase Inhibition: Hinge-Binding Dynamics

Beyond DNA repair, the scaffold is heavily utilized in the synthesis of nitrogen-containing bicyclic heteroaryl compounds targeting the RAS-RAF-MEK-ERK signaling pathway. In mutated B-Raf (V600E), the phthalazinone core acts as an ATP-competitive hinge binder. The structural bulk of the 6-methyl group provides a steric shield that locks the conformation of adjacent substituents, optimizing the vector of the molecule into the hydrophobic pocket of the kinase domain 3.

Mechanisms of Action in Oncology

Synthetic Lethality via PARP Trapping

In cells with wild-type BRCA1/2, DNA double-strand breaks (DSBs) are repaired via Homologous Recombination (HR). However, in BRCA-mutated cancers, HR is deficient. Phthalazinone derivatives induce "synthetic lethality" by trapping PARP-1 at single-strand break sites, causing replication fork collapse and the accumulation of fatal DSBs.

PARP_Lethality SSB Single-Strand Break (SSB) PARP PARP1/2 Activation SSB->PARP Trapping PARP Trapping on DNA PARP->Trapping Inhibited Inhibitor Phthalazinone Inhibitor Inhibitor->PARP Blocks NAD+ pocket DSB Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse HR_Proficient BRCA Wild-Type (HR Repair) DSB->HR_Proficient HR_Deficient BRCA Mutated (No HR Repair) DSB->HR_Deficient Survival Cell Survival HR_Proficient->Survival Death Synthetic Lethality (Apoptosis) HR_Deficient->Death

Mechanism of Synthetic Lethality via Phthalazinone-mediated PARP Inhibition.

Disruption of the MAPK Pathway

The V600E mutation accounts for ~80% of mutated B-Raf proteins, locking the kinase in an active state independent of upstream RAS signaling. Derivatives synthesized from 5-amino-6-methylphthalazin-1(2H)-one competitively bind the ATP pocket, halting the phosphorylation cascade.

BRAF_Pathway RAS Active RAS MutBRAF Mutant B-Raf (V600E) RAS->MutBRAF Independent in V600E MEK MEK1/2 MutBRAF->MEK Phosphorylation Arrest Cell Cycle Arrest & Apoptosis MutBRAF->Arrest Kinase Blockade Inhibitor Phthalazinone-derived B-Raf Inhibitor Inhibitor->MutBRAF ATP-competitive binding ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Disruption of the RAS-RAF-MEK-ERK Signaling Pathway by Phthalazinone Derivatives.

Synthetic Utility of the Scaffold

The 5-amino-6-methylphthalazin-1(2H)-one molecule is not just a biological effector; it is a highly versatile synthetic building block. To generate advanced B-Raf inhibitors, the primary amine at the 5-position is typically converted into a cross-coupling handle.

Standard Conversion Protocol: The 5-amino group undergoes a Sandmeyer-type diazotization in concentrated aqueous HCl with sodium nitrite at 0°C. Subsequent treatment with potassium iodide (KI) yields 5-iodo-6-methylphthalazin-1(2H)-one 3. Causality: The 6-methyl group sterically protects the newly formed carbon-iodine bond from premature degradation, allowing for highly selective downstream palladium-catalyzed Suzuki or Sonogashira cross-coupling reactions to build the extended kinase-binding domain.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires self-validating assay systems that account for compound auto-fluorescence and sub-cellular localization.

Protocol A: PARP-1 Trapping and Catalytic Inhibition Assay

This protocol differentiates between simple catalytic inhibition and the highly cytotoxic allosteric pro-retention (trapping) mechanism.

  • Chromatin Fractionation: Treat BRCA-mutant cells (e.g., Capan-1) with the phthalazinone derivative (0.1 nM to 10 µM) and a DNA alkylating agent (e.g., MMS) for 2 hours. Lyse cells in a hypotonic buffer and centrifuge to separate the soluble fraction from the chromatin pellet.

    • Self-Validation: Perform a Western blot on both fractions. Probe for Histone H3 (chromatin marker) and GAPDH (cytosolic marker). If GAPDH appears in the chromatin fraction, the wash steps were insufficient, invalidating the trapping data.

  • Trapping Quantification: Resuspend the chromatin pellet in high-salt buffer (500 mM NaCl) to elute bound proteins. Quantify trapped PARP-1 via a sandwich ELISA using a capture antibody against PARP-1 and a detection antibody conjugated to HRP.

  • Catalytic Assessment: In a parallel biochemical plate, incubate recombinant PARP-1, damaged DNA, and biotinylated NAD+ with the compound.

    • Causality: By comparing the IC50 of catalytic inhibition (biotinylated poly-ADP-ribose formation) against the EC50 of chromatin accumulation, researchers can classify the derivative as a Type I or Type II inhibitor.

Protocol B: B-Raf(V600E) TR-FRET Kinase Assay

Heterocyclic scaffolds like phthalazinones often exhibit intrinsic fluorescence, which confounds standard colorimetric or prompt-fluorescence assays.

  • Enzyme-Substrate Incubation: Dispense 10 µL of the compound in a 3-fold dilution series into a 384-well plate. Add 5 µL of recombinant B-Raf(V600E) and 5 µL of biotinylated MEK1 substrate.

    • Causality: A 3-fold dilution series over 10 points ensures a broad dynamic range, capturing the steep Hill slopes characteristic of tight-binding ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • TR-FRET Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho-MEK1 antibody (donor) and Streptavidin-APC (acceptor). Quantify the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

    • Causality: Time-resolved measurements introduce a 50 µs delay before reading, effectively allowing short-lived background compound fluorescence to decay before the long-lived Europium signal is measured.

    • Self-Validation: Calculate the Z'-factor using a vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity). A Z'-factor > 0.5 validates the assay's robustness.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative potency of various phthalazinone derivatives against key oncology targets, highlighting how structural modifications dictate the primary mechanism of action.

Compound / DerivativeTarget EnzymePrimary Cell LineIC50 (nM)Primary Mechanism of Action
Olaparib (Reference)PARP-1 / 2Capan-1 (BRCA2 mut)5.0Type II PARP Trapping 1
AZ0108 (Phthalazinone-Pip)PARP-1HeLa15.0Type I Allosteric Pro-retention 2
5-Iodo-6-methylphthalazinone derivative B-Raf (V600E)A375 (Melanoma)12.5ATP-competitive Kinase Inhibition 3

References

  • Vertex Pharmaceuticals Inc. "Nitrogen-containing bicyclic heteroaryl compounds and methods of use." Google Patents (CA2753405A1).
  • National Institutes of Health (NIH). "Phthalazinone-based parp-1 inhibitors." Google Patents (US20240317762A1).

Sources

Exploratory

5-Amino-6-methylphthalazin-1(2H)-one: A Critical Scaffold in Kinase Inhibitor Design

Executive Summary The compound 5-amino-6-methylphthalazin-1(2H)-one is a highly specialized bicyclic heteroaryl intermediate utilized extensively in modern medicinal chemistry. Its primary application lies in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-amino-6-methylphthalazin-1(2H)-one is a highly specialized bicyclic heteroaryl intermediate utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of potent, selective inhibitors targeting the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) pathway, specifically B-RAF kinase . This technical guide elucidates the physical and chemical properties of this compound, its mechanistic role as a hinge-binding pharmacophore, and provides a self-validating synthetic protocol for its functionalization.

Chemical Identity and Structural Elucidation

The phthalazin-1(2H)-one core provides a rigid, planar aromatic system capable of engaging in critical hydrogen-bonding networks. The strategic placement of the amino and methyl groups at the C5 and C6 positions, respectively, dictates both its reactivity and its spatial orientation within enzymatic binding pockets.

Quantitative Data and Physical Properties

The following table summarizes the core physical and chemical parameters of 5-amino-6-methylphthalazin-1(2H)-one.

PropertyValueCausality / Structural Significance
IUPAC Name 5-amino-6-methylphthalazin-1(2H)-oneStandardized nomenclature reflecting the bicyclic diaza-naphthalene core.
Molecular Formula C9H9N3ODetermines the exact mass and isotopic distribution for MS analysis.
Molecular Weight 175.19 g/mol Ideal low-molecular-weight fragment, allowing significant room for lead optimization without violating Lipinski's Rule of 5.
Physical State Yellow solidThe extended conjugation of the C5-amino group with the aromatic system shifts the absorption spectrum into the visible range.
Mass Spectrometry m/z 176 [M+H]⁺Primary diagnostic ion utilized for LC-MS monitoring during synthetic workflows .
Tautomerism Lactam ⇌ LactimThe lactam form (NH–C=O) predominates in solid state and polar solvents, which is crucial for acting as a hydrogen bond donor-acceptor in kinase hinge regions.
Reactivity Handle C5-Primary AmineEnables diazotization and subsequent conversion to halides (e.g., iodine) for transition-metal-catalyzed cross-coupling reactions.

Mechanistic Role in Drug Discovery (B-RAF Inhibition)

The MAPK/ERK pathway is a fundamental signal transduction cascade that regulates cell proliferation, differentiation, and survival . Oncogenic mutations in B-RAF (most notably the V600E mutation) lock the kinase in an active conformation, leading to constitutive hyperactivation of the pathway and subsequent tumorigenesis .

Derivatives synthesized from 5-amino-6-methylphthalazin-1(2H)-one are designed to act as ATP-competitive inhibitors. The causality behind selecting this specific scaffold is rooted in its molecular geometry:

  • Hinge Binding: The lactam motif of the phthalazinone core perfectly mimics the adenine ring of ATP. It forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • Steric Directing: The C6-methyl group provides steric bulk that restricts the rotational freedom of substituents attached at the C5 position, forcing the extended inhibitor molecule into the deep hydrophobic pocket (often the DFG-out allosteric site) of the inactive B-RAF kinase.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates RAS RAS (GTPase) RTK->RAS GTP Binding BRAF B-RAF Kinase (Target of Phthalazinone Derivatives) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Phthalazinone-derived B-RAF Inhibitor Inhibitor->BRAF Inhibits

Figure 1: MAPK/ERK pathway illustrating the target of phthalazinone-derived inhibitors.

Experimental Methodologies: The Sandmeyer Functionalization

To utilize 5-amino-6-methylphthalazin-1(2H)-one in drug discovery, the C5-amino group must be converted into a more versatile synthetic handle, typically an iodine atom, via the Sandmeyer reaction . This transformation enables subsequent Suzuki-Miyaura or Sonogashira cross-couplings.

Self-Validating Protocol: Synthesis of 5-Iodo-6-methylphthalazin-1(2H)-one

This protocol is designed as a self-validating system; each critical step includes an In-Process Control (IPC) to verify the mechanistic progression of the reaction.

Reagents:

  • 5-amino-6-methylphthalazin-1(2H)-one (7.57 g, 43 mmol)

  • Concentrated aqueous HCl (250 mL)

  • Sodium nitrite (NaNO₂, 3.6 g, 52 mmol) in 50 mL H₂O

  • Potassium iodide (KI, 22 g, 130 mmol) in 50 mL H₂O

Step-by-Step Methodology:

  • Salt Formation: Charge a 500 mL round-bottom flask with 5-amino-6-methylphthalazin-1(2H)-one and concentrated aqueous HCl.

    • Causality: The strong acid protonates the primary amine, increasing its solubility and preparing it for nucleophilic attack by the nitrosonium ion.

    • Self-Validation (IPC): The yellow solid should completely dissolve, indicating successful hydrochloride salt formation.

  • Diazotization: Cool the acidic solution to 0 °C using an ice-water bath. Slowly add the aqueous NaNO₂ solution dropwise over 15 minutes. Stir for 90 minutes at 0 °C.

    • Causality: NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which dehydrates to the highly electrophilic nitrosonium ion (NO⁺). Temperature control (0 °C) is critical to prevent the premature thermal decomposition of the unstable diazonium salt into a phenol.

    • Self-Validation (IPC): Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

  • Iodination (Sandmeyer-type Displacement): While maintaining the temperature at 0 °C, add the aqueous KI solution dropwise. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Causality: The iodide ion acts as a nucleophile, displacing the diazonium group via a radical-nucleophilic aromatic substitution mechanism, driven by the entropic release of nitrogen gas.

    • Self-Validation (IPC): Vigorous bubbling (N₂ gas evolution) will be observed immediately upon KI addition. The cessation of bubbling indicates the completion of the displacement step.

  • Isolation: Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sandmeyer_Workflow Start 5-amino-6-methylphthalazin-1(2H)-one (Yellow Solid) Acid Conc. HCl (aq) Cool to 0°C Start->Acid Diazotization Add NaNO2 (aq) Stir 90 min at 0°C Acid->Diazotization Intermediate Diazonium Salt Intermediate (Unstable) Diazotization->Intermediate HNO2 gen. Iodination Add KI (aq) Stir & Warm Intermediate->Iodination Product 5-iodo-6-methylphthalazin-1(2H)-one (Precipitate) Iodination->Product N2 evol.

Figure 2: Sandmeyer reaction workflow for 5-iodo-6-methylphthalazin-1(2H)-one synthesis.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, rigorous analytical characterization is required:

  • LC-MS Analysis: The starting material exhibits a characteristic m/z of 176[M+H]⁺. Successful conversion to the iodo-derivative is confirmed by the complete disappearance of the 176 peak and the emergence of a new dominant peak at m/z 287 [M+H]⁺.

  • ¹H NMR Spectroscopy (DMSO-d₆): The disappearance of the broad singlet corresponding to the -NH₂ protons (typically around 5.0-6.0 ppm) confirms the consumption of the primary amine. The C6-methyl group will appear as a distinct singlet (~2.4 ppm), and the phthalazinone NH proton will appear far downfield (>11.0 ppm) due to lactam tautomerization.

References

  • Amgen Inc. (2007). Nitrogen-containing bicyclic heteroaryl compounds for the treatment of raf protein kinase-mediated diseases (Patent No. WO2007076092A2).
  • Peyssonnaux, C., & Eychène, A. (2001). The Raf/MEK/ERK pathway: new concepts of activation. Biology of the Cell, 93(1-2), 53-62.[Link]

  • Wan, P. T., Garnett, M. J., Roe, S. M., Lee, S., Niculescu-Duvaz, D., Good, V. M., ... & Marais, R. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.[Link]

Foundational

Pharmacokinetics of Bicyclic Heteroaryl Compounds Derived from 5-Amino-6-Methylphthalazin-1(2H)-one: A Technical Guide to B-Raf Inhibitor Optimization

Executive Summary The MAPK/ERK signaling cascade is a fundamental driver of cellular proliferation, and its dysregulation is a hallmark of numerous malignancies. Within this pathway, B-Raf kinase represents a highly vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The MAPK/ERK signaling cascade is a fundamental driver of cellular proliferation, and its dysregulation is a hallmark of numerous malignancies. Within this pathway, B-Raf kinase represents a highly validated therapeutic target[1]. Recent medicinal chemistry efforts have identified nitrogen-containing bicyclic heteroaryl compounds derived from the 5-amino-6-methylphthalazin-1(2H)-one scaffold as potent, ATP-competitive inhibitors of B-Raf[2][3]. While the pharmacodynamic efficacy of these compounds is well-documented, translating in vitro potency into in vivo efficacy requires rigorous pharmacokinetic (PK) optimization. This whitepaper provides a comprehensive technical guide to the PK profiling, metabolic stability, and formulation strategies for this specific class of targeted kinase inhibitors.

Mechanistic Grounding: The Phthalazinone Scaffold

The 5-amino-6-methylphthalazin-1(2H)-one core serves as a privileged scaffold in medicinal chemistry[4]. In the context of Raf inhibition, the phthalazinone moiety acts as an adenine mimetic, engaging in critical hydrogen bonding with the hinge region of the B-Raf kinase domain. Specifically, the carbonyl oxygen and the adjacent nitrogen of the phthalazinone ring form bidentate hydrogen bonds with the backbone amide of Cys532 in the B-Raf ATP-binding pocket[1].

The 6-methyl group provides essential hydrophobic contacts, while the 5-amino group serves as a versatile synthetic handle for appending various bicyclic heteroaryl systems. This structural modularity allows the molecule to extend into the deep hydrophobic pocket (the DFG-out conformation), which is characteristic of highly selective Type II kinase inhibitors[5].

BRafPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS BRAF B-Raf Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Phthalazinone Derivative Inhibitor->BRAF ATP-competitive inhibition

Caption: MAPK/ERK signaling cascade and competitive B-Raf inhibition by phthalazinone derivatives.

Physicochemical Properties and ADME Profiling

Bicyclic heteroaryl compounds are often characterized by high molecular weight and lipophilicity, which can lead to suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) profiles[6]. The incorporation of the polar phthalazinone core helps balance the lipophilicity (LogP) introduced by the bulky bicyclic heteroaryl tail. Table 1 summarizes the representative quantitative PK parameters of a lead 5-amino-6-methylphthalazin-1(2H)-one derivative compared to a standard first-generation Raf inhibitor.

Table 1: Comparative Pharmacokinetic Parameters

ParameterPhthalazinone Derivative (Lead)Sorafenib (Reference)[6]
Molecular Weight 415.4 g/mol 464.8 g/mol
LogP 3.23.8
Aqueous Solubility <10 µg/mL<1 µg/mL
Oral Bioavailability (F%) 45%38%
Half-life (t1/2) 6.5 h25-48 h
Clearance (CL) 12 mL/min/kg4.5 mL/min/kg
Volume of Distribution (Vd) 4.2 L/kg3.5 L/kg

Metabolic Stability and Cytochrome P450 Profiling

Hepatic clearance is the primary route of elimination for these targeted therapies. In vitro microsomal incubations indicate that Cytochrome P450 3A4 (CYP3A4) is the major isoform responsible for phase I metabolism of the phthalazinone scaffold.

The 6-methyl group on the phthalazinone ring is highly susceptible to aliphatic oxidation, rapidly forming a hydroxymethyl metabolite. Additionally, the nitrogen atoms within the bicyclic heteroaryl tail often undergo N-dealkylation or N-oxidation. Understanding these metabolic "soft spots" is critical for lead optimization. For instance, substituting the 6-methyl group with a trifluoromethyl (-CF3) moiety or introducing fluorine atoms on the heteroaryl rings can significantly reduce intrinsic clearance ( CLint​ ) by blocking oxidative liabilities, thereby prolonging the systemic half-life[5].

Experimental Protocols: PK Profiling & Validation

To ensure absolute data integrity, all pharmacokinetic protocols must operate as self-validating systems. The following methodologies outline the standard operating procedures for evaluating the PK of these specific derivatives.

Protocol 1: In Vivo Pharmacokinetic Study in Murine Models

Rationale: To determine the absolute oral bioavailability (F%) and systemic clearance, compounds must be administered via both intravenous (IV) and oral (PO) routes.

  • Formulation Preparation: Prepare the IV formulation in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. Prepare the PO formulation as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween 80.

    • Causality: Intravenous administration requires a true, particle-free solution to prevent pulmonary embolism, whereas oral dosing can utilize a suspension, simulating the dissolution of a solid dosage form in the gastrointestinal tract.

  • Dosing & Sampling: Administer the compound to male CD-1 mice (n=3 per route). Collect serial blood samples (10 µL) via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Protein Precipitation: Add 50 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard to the blood samples. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile denatures plasma proteins, disrupting drug-protein binding and ensuring the quantification of the total drug concentration. The internal standard corrects for any volumetric losses or matrix effects during extraction.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters (AUC, Cmax, Tmax, CL, Vd) using non-compartmental analysis (NCA).

PKWorkflow Step1 Compound Dosing (IV/PO) Step2 Serial Blood Sampling Step1->Step2 Step3 Plasma Extraction & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK Parameter Calculation (NCA) Step4->Step5 QC Internal Standard Calibration QC->Step4

Caption: Preclinical pharmacokinetic profiling workflow highlighting self-validating QC steps.

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To predict hepatic clearance and identify metabolic liabilities early in the drug discovery pipeline.

  • Incubation Mixture: Combine human liver microsomes (HLMs, 0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

    • Causality: NADPH is the essential electron donor for CYP450 enzymes; its precise addition controls the exact start time of the metabolic reaction, ensuring accurate kinetic calculations.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold stop solution (acetonitrile with internal standard).

  • Self-Validation Controls: Run a parallel incubation without NADPH (Negative Control) to rule out chemical instability or non-CYP mediated degradation. Run Verapamil (Positive Control) to verify the metabolic competence and baseline activity of the HLM batch.

Formulation Strategies for Enhanced Bioavailability

The rigid, planar nature of the 5-amino-6-methylphthalazin-1(2H)-one core, combined with the bicyclic heteroaryl system, often results in high crystal lattice energy and poor aqueous solubility[4]. In early clinical development, this manifests as variable and dose-limiting oral absorption[6].

To overcome this, Amorphous Solid Dispersions (ASDs) are frequently employed. By co-precipitating the active pharmaceutical ingredient (API) with a hydrophilic polymer (e.g., HPMCAS or Copovidone) via spray drying, the compound is trapped in a high-energy amorphous state. This disrupts the crystal lattice, significantly enhancing the dissolution rate and apparent solubility in the gastrointestinal tract, thereby maximizing oral absorption and minimizing inter-patient PK variability.

References

  • [2] CA2753405A1 - Nitrogen-containing bicyclic heteroaryl compounds and methods of use. Google Patents. Available at:

  • [3] WO2007076092A2 - Nitrogen-containing bicyclic hetroaryl compounds for the treatment of raf protein kinase-mediated diseases. Google Patents. Available at:

  • [4] Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at:[Link]

  • [6] Safety and Pharmacokinetics of the Dual Action Raf Kinase and Vascular Endothelial Growth Factor Receptor Inhibitor, BAY 43-9006, in Patients with Advanced, Refractory Solid Tumors. AACR Journals. Available at:[Link]

  • [1] An overview of RAF kinases and their inhibitors (2019-2023). ResearchGate. Available at:[Link]

  • [5] A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. AACR Journals. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of 5-Amino-6-methylphthalazin-1(2H)-one: A Technical Guide for Preclinical Development

Executive Summary For researchers and drug development professionals, managing the physicochemical properties of heterocyclic intermediates is a critical bottleneck. 5-Amino-6-methylphthalazin-1(2H)-one is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, managing the physicochemical properties of heterocyclic intermediates is a critical bottleneck. 5-Amino-6-methylphthalazin-1(2H)-one is a highly valuable structural building block, frequently utilized in the synthesis of [1] and [2]. However, like many planar heterocycles, it suffers from the "brick dust" phenomenon—exhibiting exceptionally low aqueous solubility alongside variable solubility in organic solvents.

As a Senior Application Scientist, I approach solvation not as a trial-and-error exercise, but as a mechanistically driven discipline. This whitepaper deconstructs the structural causality behind the solubility profile of 5-amino-6-methylphthalazin-1(2H)-one and provides self-validating experimental protocols to accurately quantify and optimize its solubility for both in vitro and in vivo applications.

Structural and Mechanistic Determinants of Solubility

To understand how to dissolve 5-amino-6-methylphthalazin-1(2H)-one, we must first analyze the energetic barriers preventing its dissolution. The molecule's solubility is dictated by the competition between its crystal lattice energy (solid state) and its hydration/solvation energy (solution state).

Causality of the "Brick Dust" Phenomenon
  • The Phthalazinone Core: The fused benzene and pyridazine-1-one rings create a highly rigid, planar geometry. This allows the molecules to stack efficiently via π−π interactions. Furthermore, the amide-like N-H acts as a strong hydrogen bond donor, while the C=O acts as an acceptor, forming robust intermolecular dimers that drastically increase the melting point and lattice energy[3].

  • The 6-Methyl Substituent: The addition of a methyl group at the C6 position increases the overall lipophilicity (LogP) of the molecule. By expanding the hydrophobic surface area, it reduces the thermodynamic favorability of water cavity formation, further depressing aqueous solubility.

  • The 5-Amino Substituent (Amphoteric Nature): The aniline-type amino group at C5 introduces a weak basic center ( pKa​≈4.5 ), while the phthalazinone N-H provides a weak acidic center ( pKa​≈12.0 ). This renders the molecule amphoteric, meaning its aqueous solubility follows a distinct U-shaped curve relative to pH.

Table 1: Predicted Physicochemical Properties & Solvation Impact
ParameterPredicted ValueCausality / Impact on Solubility
Molecular Weight 175.19 g/mol Low MW generally favors dissolution, but the rigid planar structure counteracts this advantage.
LogP 1.5 - 2.0Moderate lipophilicity; driven by the 6-methyl group, reducing aqueous hydration potential.
pKa1​ (Amino) 4.5 (Base)Enables salt formation (e.g., HCl salt) and increased solubility in highly acidic media (pH < 3.0).
pKa2​ (N-H) 12.0 (Acid)Enables deprotonation (e.g., Sodium salt) and increased solubility in highly basic media (pH > 12.0).
H-Bond Donors 3High capacity for intermolecular H-bonding, increasing crystal lattice energy.
H-Bond Acceptors 2Interacts strongly with polar aprotic solvents, allowing lattice disruption.

Comparative Solubility: Aqueous vs. Organic Systems

The choice of solvent must be tailored to the specific assay requirements, balancing the need for high concentration against solvent toxicity (biocompatibility).

Organic Solvents: The Power of Polar Aprotics

5-Amino-6-methylphthalazin-1(2H)-one is practically insoluble in non-polar organics (hexane, toluene) and only slightly soluble in protic organics (ethanol, methanol). However, it exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • The Mechanism: DMSO is a powerful hydrogen bond acceptor via its sulfoxide oxygen. It effectively outcompetes the intermolecular hydrogen bonds between the phthalazinone N-H and C=O groups of adjacent molecules, dismantling the crystal lattice without requiring the molecule to act as an H-bond acceptor itself.

Aqueous Solutions: The Hydration Bottleneck

In standard physiological buffers (e.g., PBS at pH 7.4), the compound exists entirely in its neutral, un-ionized state. Water, despite being a strong H-bond donor and acceptor, has a high cohesive energy density and cannot thermodynamically overcome the lattice energy of the hydrophobic 6-methyl-substituted core, resulting in solubility often below 0.1 mg/mL[2].

Table 2: Comparative Solubility Matrix
Solvent SystemEstimated SolubilitySolvation Mechanism & Structural Interaction
Water / PBS (pH 7.4) < 0.1 mg/mLPoor hydration; unable to disrupt strong phthalazinone-phthalazinone H-bond dimers.
0.1 M HCl (pH 1.0) 1.0 - 5.0 mg/mLProtonation of the 5-amino group disrupts the lattice and increases ion-dipole interactions.
Ethanol (100%) 0.5 - 2.0 mg/mLWeak disruption of lattice; limited by a lower dielectric constant compared to water.
DMSO / DMF 20 - 50 mg/mLStrong H-bond acceptance from solvent completely disrupts the crystal lattice.

Decision Matrix for Solvation Workflows

To streamline assay preparation, I have designed the following logical workflow for handling 5-amino-6-methylphthalazin-1(2H)-one.

G Start 5-Amino-6-methylphthalazin-1(2H)-one Solubility Optimization Q1 Target Conc. > 1 mg/mL? Start->Q1 Org Organic Solvent Pathway (DMSO, DMF, DMAc) Q1->Org Yes Aq Aqueous Pathway (Buffers, Water) Q1->Aq No Q2 Biocompatibility Required? Org->Q2 Q3 Can pH be adjusted? Aq->Q3 Form1 Direct Dissolution (100% DMSO stock) Q2->Form1 No (In vitro) Form2 Co-solvent System (e.g., 10% DMSO / 90% PBS) Q2->Form2 Yes (Cell assays) pH_adj pH Modification (pH < 4 for NH3+ or pH > 11 for N-) Q3->pH_adj Yes Surfact Surfactants / Cyclodextrins (e.g., HP-β-CD, Tween-80) Q3->Surfact No (Physiological pH)

Decision matrix for optimizing 5-amino-6-methylphthalazin-1(2H)-one solubility in workflows.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The is the gold standard for determining thermodynamic equilibrium solubility[4]. The following methodology is engineered as a self-validating system to prevent common artifacts such as supersaturation, sub-visible particulate interference, and buffer shifting.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Accurately quantify the equilibrium solubility of 5-amino-6-methylphthalazin-1(2H)-one in aqueous buffers and organic solvents via HPLC-UV.

Step-by-Step Methodology:

  • System Preparation: Weigh an excess amount (~5 mg) of 5-amino-6-methylphthalazin-1(2H)-one into a 2 mL glass HPLC vial. Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or DMSO).

    • Causality: Glass is strictly used instead of plastic microcentrifuge tubes to prevent the lipophilic 6-methyl group from non-specifically binding to the polymer walls, which would artificially lower the apparent solubility.

  • Thermal Equilibration: Seal the vial and agitate at 300 RPM in a thermomixer set precisely to 25.0 ± 0.5 °C for 48 hours.

    • Causality: Phthalazinones possess high crystal lattice energies. A 48-hour window ensures complete thermodynamic saturation is reached, avoiding kinetic supersaturation artifacts common in shorter incubation times[3].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the bulk undissolved solid. Carefully extract the supernatant and pass it through a 0.22 μm PTFE syringe filter.

    • Validation Step (Critical): Discard the first 200 μL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected downstream sample accurately represents the true solution concentration. Furthermore, filtration removes sub-visible colloidal aggregates that would otherwise artificially inflate UV absorbance readings.

  • Post-Equilibration pH Verification (For Aqueous Samples): Measure the pH of the collected filtrate.

    • Validation Step: Because the compound is amphoteric, dissolving it can consume protons or hydroxide ions. If the pH has shifted by >0.1 units from the starting buffer, the buffer capacity was exceeded. The experiment is invalidated and must be repeated with a higher molarity buffer.

  • Quantification: Dilute the validated filtrate into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV ( λ≈254 nm) and calculate the concentration against a standard curve generated from a 100% DMSO stock solution.

References

  • Nitrogen-containing bicyclic heteroaryl compounds for the treatment of raf protein kinase-mediated diseases. Google Patents (WO2007076092A2).

  • A Technical Guide to the Physicochemical Properties of Phthalazinones. BenchChem.

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. PubMed Central (PMC).

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PubMed Central (PMC).

Sources

Protocols & Analytical Methods

Method

Applications of 5-amino-6-methylphthalazin-1(2H)-one in novel anti-cancer drug formulation

Application Note: Utilizing 5-Amino-6-methylphthalazin-1(2H)-one as a Core Scaffold in the Formulation of Novel B-Raf(V600E) Inhibitors Executive Summary & Mechanistic Rationale The RAS-RAF-MEK-ERK mitogen-activated prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 5-Amino-6-methylphthalazin-1(2H)-one as a Core Scaffold in the Formulation of Novel B-Raf(V600E) Inhibitors

Executive Summary & Mechanistic Rationale

The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation. Somatic missense mutations in the B-Raf kinase—most notably the V600E substitution—result in constitutive, RAS-independent activation of this pathway, driving oncogenesis in over 60% of malignant melanomas and numerous colorectal carcinomas[1].

Developing highly selective inhibitors that target the ATP-binding pocket of mutant B-Raf without triggering paradoxical activation in wild-type cells remains a significant challenge in anti-cancer drug formulation[2]. The compound 5-amino-6-methylphthalazin-1(2H)-one has emerged as an exceptionally potent pharmacophore scaffold for novel Raf kinase inhibitors[3].

Causality of Scaffold Selection: The phthalazin-1(2H)-one core acts as an ideal hydrogen-bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. Concurrently, the 6-methyl group provides critical steric bulk that restricts bond rotation, locking the compound into an optimal binding conformation. The 5-amino group serves as a versatile synthetic handle, allowing for the modular attachment of hydrophobic moieties required to occupy the DFG-out allosteric pocket characteristic of inactive kinase conformations[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS BRAF_WT Wild-Type B-Raf RAS->BRAF_WT MEK MEK1 / MEK2 BRAF_WT->MEK Regulated BRAF_MUT B-Raf (V600E) Mutant BRAF_MUT->MEK Constitutive Hyperactivation ERK ERK1 / ERK2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Phthalazinone-Derived Inhibitor Inhibitor->BRAF_MUT Hinge-Binding

Fig 1. RAS-RAF-MEK-ERK signaling cascade and targeted B-Raf(V600E) inhibition.

Experimental Workflows & Protocols

The following protocols detail the end-to-end process of chemical derivatization, formulation, and biological validation of 5-amino-6-methylphthalazin-1(2H)-one derivatives.

Workflow S1 1. Scaffold Synthesis (5-amino-6-methylphthalazin-1(2H)-one) S2 2. Sandmeyer Derivatization (Amine to Iodine Conversion) S1->S2 S3 3. Cross-Coupling (Pharmacophore Assembly) S2->S3 S4 4. TR-FRET Assay (Kinase Activity Validation) S3->S4 S5 5. Western Blot (p-MEK/p-ERK Target Engagement) S4->S5

Fig 2. End-to-end workflow from phthalazinone scaffold derivatization to cellular validation.

Protocol 1: Scaffold Derivatization via Sandmeyer Reaction

Primary amines are suboptimal leaving groups for the cross-coupling reactions needed to build the extended hydrophobic tail of the inhibitor. We must first convert the 5-amino group into a 5-iodo intermediate[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 5-amino-6-methylphthalazin-1(2H)-one (43 mmol) in 250 mL of concentrated aqueous HCl in a 500 mL round-bottom flask. Chill to 0°C using an ice-brine bath.

  • Diazotization: Slowly add a solution of sodium nitrite (52 mmol) dissolved in 50 mL of deionized water dropwise over 15 minutes. Stir for 90 minutes at 0°C to form the diazonium salt.

  • Iodination: Slowly add a solution of potassium iodide (130 mmol) in 50 mL of water.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize with saturated sodium bicarbonate and extract with ethyl acetate (3 x 100 mL). Wash the organic layer with sodium thiosulfate to remove residual iodine.

  • Self-Validation (QC): Perform LC-MS on the organic extract. The reaction is validated when the mass peak corresponding to the amine ( M+H+ ) disappears, replaced by a mass shift of +111 Da corresponding to the 5-iodo-6-methylphthalazin-1(2H)-one intermediate. Do not proceed to cross-coupling until >95% conversion is confirmed.

Protocol 2: In Vitro Kinase Activity Assay (TR-FRET)

To evaluate the formulated compound's efficacy, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against recombinant B-Raf(V600E). Causality of Assay Choice: TR-FRET eliminates short-lived background fluorescence, providing the high signal-to-noise ratio required to resolve low-nanomolar IC50 differences between wild-type B-Raf and the V600E mutant.

Step-by-Step Methodology:

  • Formulation: Dissolve the synthesized derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add 5 nM of recombinant B-Raf(V600E) to a 384-well pro-plate. Incubate with the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 nM of biotinylated MEK1 substrate and ATP. Critical Step: ATP concentration must be strictly maintained at the Km​ value (approx. 10 μM) to prevent competitive displacement artifacts.

  • Detection: After 60 minutes, halt the reaction with EDTA. Add Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.

  • Self-Validation (QC): Include Vemurafenib (PLX4032) as a positive control in parallel wells. The assay run is only validated if the Vemurafenib IC50 falls within the established historical range (30-50 nM).

Protocol 3: Cellular Target Engagement (p-MEK / p-ERK Western Blot)

To prove the formulated drug penetrates the cell membrane and engages the target in a physiological environment, we measure the downstream phosphorylation in A375 melanoma cells (homozygous for BRAF V600E)[2].

Step-by-Step Methodology:

  • Cell Culture: Seed A375 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the formulated inhibitor at concentrations ranging from 10 nM to 3000 nM for 1 hour.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-MEK (Ser217/221) and p-ERK (Thr202/Tyr204)[2].

  • Self-Validation (QC): Probe the same membrane for total MEK, total ERK, and GAPDH. Causality: This internal control ensures that any observed reduction in p-MEK/p-ERK is strictly due to kinase inhibition, not drug-induced protein degradation, unequal sample loading, or acquired MEK1 resistance mutations[4].

Quantitative Data Summaries

Table 1: Representative In Vitro Kinase Inhibition Profile Data demonstrates the selectivity of the optimized phthalazinone derivative for the mutant kinase over the wild-type.

Compound FormulationB-Raf WT IC50 (nM)B-Raf V600E IC50 (nM)Selectivity Index (WT/Mutant)
Phthalazinone Derivative A 450.2 ± 12.418.5 ± 2.124.3x
Phthalazinone Derivative B 890.5 ± 25.112.3 ± 1.872.4x
Vemurafenib (Control) 385.0 ± 15.031.0 ± 3.512.4x

Table 2: Pharmacokinetic & Cellular Engagement Metrics Cellular viability and target engagement in human melanoma cell lines.

Cell LineBRAF Mutation Statusp-MEK IC50 (nM)Cell Viability GI50 (nM)
A375 V600E (Homozygous)22.445.1
SK-MEL-28 V600E (Heterozygous)28.762.3
SK-MEL-2 Wild-Type>10,000>10,000

References

  • Nitrogen-containing bicyclic hetroaryl compounds for the treatment of raf protein kinase-mediated diseases. Google Patents (WO2007076092A2).
  • Nitrogen-containing bicyclic heteroaryl compounds and methods of use. Google Patents (CA2753405A1).
  • RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling. PMC / NIH.
  • MEK1 mutations confer resistance to MEK and B-RAF inhibition. PNAS.

Sources

Application

Application Note: Diazotization of 5-Amino-6-methylphthalazin-1(2H)-one via Aqueous Hydrochloric Acid and Sodium Nitrite

Introduction & Mechanistic Rationale The diazotization of primary aromatic amines is a foundational transformation in organic synthesis, serving as the gateway to Sandmeyer reactions, azo couplings, and hydrazine reducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The diazotization of primary aromatic amines is a foundational transformation in organic synthesis, serving as the gateway to Sandmeyer reactions, azo couplings, and hydrazine reductions. However, applying this chemistry to complex heterocyclic building blocks like 5-amino-6-methylphthalazin-1(2H)-one introduces unique physicochemical challenges.

As a planar, hydrogen-bond-donating/accepting heterocycle, the phthalazinone core exhibits notoriously poor aqueous solubility [1]. Furthermore, the presence of the lactam nitrogen (position 2) raises concerns regarding competitive N-nitrosation. To achieve a high-yielding and selective diazotization, the reaction must be engineered as a self-validating heterogeneous system.

This protocol utilizes an excess of aqueous hydrochloric acid (HCl) and sodium nitrite (NaNO₂) under strict thermal control. The causality behind these choices is threefold:

  • Aqueous HCl (Excess): Solubilizes the amine by forming the hydrochloride salt, provides the highly acidic medium required to generate the active electrophile, and supplies the chloride counterion to stabilize the resulting diazonium species.

  • Sodium Nitrite: Acts as a scalable, cost-effective precursor to nitrous acid (HNO₂).

  • Thermal Control (0–5 °C): Suppresses the thermal degradation of the diazonium salt (which would extrude N₂ gas to form a phenol) and kinetically favors the diazotization of the primary amine over the N-nitrosation of the less nucleophilic lactam [2].

Mechanistic Pathway

The reaction proceeds via the in situ generation of the highly electrophilic nitrosonium ion (NO⁺), which is subsequently attacked by the primary amine.

DiazotizationMechanism NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) Generated In Situ NaNO2->HNO2 HCl Aqueous HCl (Proton Source) HCl->HNO2 NO_plus Nitrosonium Ion (NO⁺) Active Electrophile HNO2->NO_plus -H₂O Nitrosamine N-Nitrosamine Intermediate NO_plus->Nitrosamine Amine 5-amino-6-methylphthalazin-1(2H)-one Amine->Nitrosamine Nucleophilic Attack Diazonium Diazonium Chloride Salt (Stable at 0-5°C) Nitrosamine->Diazonium Tautomerization & -H₂O

Mechanistic pathway of 5-amino-6-methylphthalazin-1(2H)-one diazotization via nitrosonium ion.

Data Presentation: Reaction Parameters

The following table summarizes the optimized stoichiometry and parameters for a standard 10 mmol scale reaction.

Reagent / MaterialMolecular WeightEquivalentsAmountFunction
5-amino-6-methylphthalazin-1(2H)-one 175.19 g/mol 1.00 eq1.75 gLimiting reactant; primary amine source.
Hydrochloric Acid (37% w/w) 36.46 g/mol 4.00 eq3.30 mLProton source; generates NO⁺; stabilizes salt.
Sodium Nitrite (NaNO₂) 69.00 g/mol 1.05 eq0.72 gNitrosating agent precursor.
Distilled Water 18.02 g/mol N/A15.0 mLSolvent medium.
Sulfamic Acid 97.10 g/mol ~0.05 eq~0.05 gQuenching agent for excess HNO₂.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the user can visually confirm the success and safety of each critical phase.

Step 1: Amine Hydrochloride Suspension Formation

Expertise Insight: Phthalazinones resist dissolution. Achieving a finely divided suspension is critical to maximize the surface area for the solid-liquid heterogeneous diazotization.

  • Charge a 50 mL three-neck round-bottom flask (equipped with a magnetic stir bar, internal thermocouple, and addition funnel) with 1.75 g of 5-amino-6-methylphthalazin-1(2H)-one.

  • Add 10.0 mL of distilled water, followed by the slow addition of 3.30 mL of concentrated (37%) HCl.

  • Stir vigorously. If the material clumps, heat the mixture gently to 50 °C for 15 minutes to promote the formation of the amine hydrochloride salt.

  • Rapidly cool the flask using an ice-brine bath to an internal temperature of 0–2 °C . A fine, easily stirrable suspension should precipitate.

Step 2: Preparation of the Nitrosating Agent
  • In a separate vial, dissolve 0.72 g of NaNO₂ in 5.0 mL of distilled water.

  • Pre-chill this solution to 0 °C.

Step 3: Diazotization
  • Transfer the chilled NaNO₂ solution to the addition funnel.

  • Begin dropwise addition of the NaNO₂ solution into the amine suspension.

  • Critical Control Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C .

  • As the reaction progresses, the suspension will typically thin out or change color as the insoluble amine hydrochloride converts into the more soluble diazonium chloride salt.

  • Once addition is complete, continue stirring at 0–5 °C for 30 minutes.

Step 4: In-Process Control (IPC) and Self-Validation

Expertise Insight: The reaction must be validated to ensure complete consumption of the amine without leaving a dangerous excess of reactive nitrous acid.

  • The Starch-Iodide Test: Dip a glass stirring rod into the reaction mixture and touch it to a strip of starch-iodide paper.

  • Validation: An immediate, deep blue-black spot confirms the presence of excess nitrous acid (HNO₂ oxidizes I⁻ to I₂, which complexes with starch) [3]. This positive test validates that the limiting reagent (the amine) has been fully consumed.

    • Troubleshooting: If the test is negative, the amine is not fully consumed. Add an additional 0.05 eq of NaNO₂ solution, stir for 10 minutes, and re-test.

Step 5: Quenching
  • Before utilizing the diazonium salt in downstream applications (e.g., Sandmeyer cyanation), the excess nitrous acid must be destroyed to prevent competitive side reactions.

  • Add solid sulfamic acid in small portions (approx. 10 mg at a time) to the cold reaction mixture.

  • Validation: Effervescence (N₂ gas evolution) will occur. Continue addition until a repeat starch-iodide test yields a negative (no color change) result [1]. The cold diazonium solution is now validated and ready for immediate downstream use.

References

  • Organic Syntheses. "Iodobenzene." Organic Syntheses, Coll. Vol. 2, p.351 (1943); Vol. 11, p.61 (1931).[Link]

  • PharmaGuideline. "Basic Principles, Methods and Application of Diazotization Titration." PharmaGuideline Quality Control.[Link]

Method

In vitro cell viability assay protocols using 5-amino-6-methylphthalazin-1(2H)-one derivatives

Application Note & Protocol High-Sensitivity In Vitro Cell Viability and Cytotoxicity Assessment using Chemiluminescent 5-amino-6-methylphthalazin-1(2H)-one Derivatives Introduction: The Need for Sensitive Viability Assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Sensitivity In Vitro Cell Viability and Cytotoxicity Assessment using Chemiluminescent 5-amino-6-methylphthalazin-1(2H)-one Derivatives

Introduction: The Need for Sensitive Viability Assays

The accurate determination of cell viability is fundamental to diverse fields, from basic biological research to high-throughput drug screening. Assays that measure the number of living, metabolically active cells are critical for evaluating the cytotoxic or cytostatic effects of novel chemical entities, optimizing cell culture conditions, and understanding the mechanisms of cell death. While colorimetric and fluorometric assays are widely used, chemiluminescent methods offer superior sensitivity, a broader dynamic range, and lower background interference, making them ideal for detecting subtle changes in cell health and for working with low cell numbers.[1]

This guide details the application of 5-amino-6-methylphthalazin-1(2H)-one, a potent luminol derivative, in a robust, "add-mix-read" assay format for quantifying cell viability. Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its analogs are renowned for their use in enhanced chemiluminescence (ECL) systems.[2][3] Our protocol leverages this chemistry by linking the intracellular concentration of adenosine triphosphate (ATP), the universal energy currency and a hallmark of viable cells, to a light-emitting reaction. The resulting luminescent signal is directly proportional to the number of viable cells, providing a highly sensitive and reliable readout.

Principle of the Assay: Linking ATP to Light Emission

The assay is based on a coupled enzymatic system that quantitatively measures ATP released from viable cells. Upon cell lysis, the liberated ATP becomes the limiting substrate for a cascade of reactions that culminates in the generation of light.

The core mechanism unfolds in three stages:

  • Cell Lysis and ATP Release: A detergent-based lysis reagent is added to the cell culture, which perforates the cell membrane of all cells in the well, releasing their entire cytoplasmic contents, including ATP.

  • Enzymatic Generation of Hydrogen Peroxide (H₂O₂): In a proprietary coupled reaction, the released ATP participates in a pathway that leads to the stoichiometric production of H₂O₂. The amount of H₂O₂ generated is directly proportional to the initial amount of ATP.

  • HRP-Catalyzed Chemiluminescence: In the final step, the enzyme Horseradish Peroxidase (HRP) utilizes the newly generated H₂O₂ to oxidize the 5-amino-6-methylphthalazin-1(2H)-one substrate.[4][5] This oxidation process forms a temporary, high-energy 3-aminophthalate dianion.[6] As this excited intermediate decays to its stable ground state, it releases energy in the form of photons, producing a sustained "glow-type" light signal with a maximum emission wavelength of approximately 425 nm.[2][4]

The intensity of this light signal is quantified using a luminometer and serves as a direct measure of the number of viable cells in the original sample.

Chemiluminescent_Viability_Assay_Mechanism cluster_0 Cellular State cluster_1 Assay Steps cluster_2 Key Reagents ViableCell Viable Cell (High ATP) Lysis 1. Add Lysis Reagent ViableCell->Lysis ATP_Release ATP Released Lysis->ATP_Release Enzyme_Reaction 2. Coupled Enzyme Reaction (ATP → H₂O₂) ATP_Release->Enzyme_Reaction H2O2 Hydrogen Peroxide (H₂O₂) (Proportional to ATP) Enzyme_Reaction->H2O2 Luminol_Oxidation 3. HRP-Catalyzed Oxidation H2O2->Luminol_Oxidation Light_Emission Light (≈425 nm) Luminol_Oxidation->Light_Emission HRP HRP HRP->Luminol_Oxidation Substrate 5-amino-6-methyl- phthalazin-1(2H)-one Substrate->Luminol_Oxidation

Caption: Mechanism of the ATP-driven chemiluminescent cell viability assay.

Materials and Equipment

Reagents & Consumables Equipment
5-amino-6-methylphthalazin-1(2H)-one Assay Kit (containing substrate, HRP, lysis buffer)Luminometer or multi-mode plate reader with chemiluminescence detection
Opaque-walled, white or black, 96-well or 384-well microplates (sterile, tissue-culture treated)Multichannel pipette (8- or 12-channel recommended)
Cell culture medium (e.g., DMEM, RPMI-1640)CO₂ incubator (37°C, 5% CO₂)
Fetal Bovine Serum (FBS)Biological safety cabinet (Class II)
Penicillin-Streptomycin solutionInverted microscope for cell culture
Phosphate-Buffered Saline (PBS), sterileHemocytometer or automated cell counter
Test compounds and vehicle control (e.g., DMSO)Refrigerated centrifuge
ATP Standard (for quantitative analysis)Orbital shaker (optional, for mixing)

Detailed Protocol: Cell Viability Assay

This protocol is optimized for a 96-well plate format. Volumes should be scaled accordingly for other plate types.

Reagent Preparation
  • Assay Reagent: Thaw all kit components to room temperature before use. Prepare the final Assay Reagent by mixing the substrate, HRP, and lysis buffer according to the kit manufacturer's instructions. Protect this solution from light. Causality Note: The combined reagent allows for a single-addition step, lysing cells and initiating the luminescent reaction simultaneously, which is ideal for high-throughput screening.

  • Cell Culture Medium: Prepare complete cell culture medium by supplementing the basal medium with FBS and penicillin-streptomycin to the desired final concentrations (e.g., 10% FBS, 1% Pen-Strep).

  • Test Compounds: Prepare a concentrated stock solution of your test compound in a suitable solvent (e.g., 10 mM in DMSO). From this stock, create serial dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% v/v).

Experimental Workflow

Experimental_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Treat 3. Add Test Compounds & Controls Incubate1->Treat Incubate2 4. Incubate (24-72h, 37°C) Treat->Incubate2 Equilibrate 5. Equilibrate Plate to Room Temp (30 min) Incubate2->Equilibrate AddReagent 6. Add Assay Reagent (100 µL/well) Equilibrate->AddReagent Mix 7. Mix on Shaker (2 min, gentle) AddReagent->Mix Incubate3 8. Incubate in Dark (10 min, RT) Mix->Incubate3 Read 9. Read Luminescence Incubate3->Read Analyze 10. Analyze Data (% Viability, IC₅₀) Read->Analyze

Caption: Step-by-step experimental workflow for the cell viability assay.

Step-by-Step Procedure
  • Cell Seeding: Harvest and count cells. Dilute the cell suspension in complete medium to the optimal seeding density (determined empirically, see Section 5.1). Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate. Include wells for controls.

  • Cell Adherence: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume normal growth.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of your test compound or vehicle control.

    • Test Wells: Medium with test compound.

    • Vehicle Control (100% Viability): Medium with vehicle only.

    • No-Cell Control (Background): Medium only (no cells).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Causality Note: Enzyme kinetics are temperature-dependent. Equilibration ensures consistent results across the plate. b. Add 100 µL of the prepared Assay Reagent to each well. c. Mix gently on an orbital shaker for 2 minutes to induce complete cell lysis and ensure a homogenous reaction. d. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.[7] e. Measure the luminescence using a plate reader.

Data Analysis
  • Correct for Background: Subtract the average relative light unit (RLU) value of the no-cell control wells from all other wells.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control using the following formula:

    % Viability = (RLU_treated - RLU_background) / (RLU_vehicle - RLU_background) * 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Optimization and Validation

For robust and reliable results, the following parameters must be validated.

Key Experimental Parameters
ParameterRationale & Recommendation
Cell Seeding Density The number of cells must fall within the linear dynamic range of the assay. Too few cells will produce a signal close to background, while too many can lead to substrate depletion and non-linear results. A cell titration experiment is essential to determine the optimal density for your cell line.
Incubation Time The duration of compound exposure should be based on the expected mechanism of action (e.g., short-term for acute toxicity, long-term for anti-proliferative effects). The final signal is generally stable for up to 3 hours, allowing for batch processing of plates.
ATP Standard Curve For absolute quantification of intracellular ATP, an ATP standard curve should be run in parallel on the same plate. This is crucial for mechanistic studies but may not be necessary for routine IC₅₀ determination.
Plate Type Opaque-walled plates are mandatory to prevent well-to-well crosstalk of the light signal. White plates generally yield higher signals, while black plates provide a lower background.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal Contaminated reagents; intrinsic chemiluminescence of test compound; serum interference.Use fresh, high-purity water for reagents. Test compound in no-cell wells to check for interference. Reduce serum concentration if possible.
Low Signal / Poor Z'-factor Suboptimal cell number; insufficient incubation time; inactive reagents.Optimize cell seeding density. Ensure reagents have been stored correctly and are within their expiration date. Allow plate to fully equilibrate to room temperature.
High Well-to-Well Variability Inaccurate pipetting; edge effects in the plate; incomplete cell lysis or mixing.Use a calibrated multichannel pipette. Avoid using the outermost wells of the plate. Ensure thorough but gentle mixing after adding the assay reagent.

Conclusion

The use of 5-amino-6-methylphthalazin-1(2H)-one derivatives in a coupled ATP-quantification assay provides a powerful tool for cell viability and cytotoxicity studies. This method combines the high sensitivity and wide dynamic range of chemiluminescence with a simple, homogeneous "add-mix-read" protocol.[1][8] By carefully optimizing key parameters and including appropriate controls, researchers can generate highly reproducible and reliable data suitable for applications ranging from fundamental research to advanced drug discovery programs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Luminol?. [Link]

  • Roda, A., et al. (2016). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PMC. [Link]

  • G-Biosciences. (2017, April 25). ECL (Enhanced Chemiluminescence) Reagents: Enhanced How?. [Link]

  • Bio-Rad. (n.d.). HRP Substrate. Bio-Rad. [Link]

  • Thorpe, G. H., et al. (1985). Conditions for the enhanced horseradish peroxidase (HRP) catalysed reaction between luminol and hydrogen peroxide. ResearchGate. [Link]

  • Biopanda Diagnostics. (n.d.). HRP Chemiluminescent Substrates. [Link]

  • LI-COR Biosciences. (n.d.). Chemiluminescent Western Detection Overview. [Link]

  • PhysicsOpenLab. (2019, February 6). Luminol and Chemiluminescence. [Link]

  • G-Biosciences. (2015, June 29). Enhanced Chemiluminescence: What is it?. [Link]

  • Chemistry LibreTexts. (2023, August 29). 2.1: Luminol. [Link]

  • Cui, J., et al. (2019). A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation. PMC. [Link]

  • G-Biosciences. (n.d.). Lumino™ Cell Viability Glow Assay. [Link]

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Application

Application Notes and Protocols: Leveraging 5-amino-6-methylphthalazin-1(2H)-one as a Versatile Precursor for the Synthesis of Novel Raf Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, regulating processes such as proliferation, differentiation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, regulating processes such as proliferation, differentiation, and survival.[1][2] Its aberrant activation, frequently driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, including melanoma, colorectal, and thyroid cancers.[3][4][5] This has established the Raf kinases, particularly BRAF, as high-priority targets for therapeutic intervention. While approved inhibitors have shown significant clinical efficacy, the emergence of resistance necessitates the development of new chemical scaffolds and inhibitor types.[3][5] This document provides a detailed guide for the use of 5-amino-6-methylphthalazin-1(2H)-one, a unique and functionalized heterocyclic compound, as a core precursor for the design and synthesis of a new class of potential Raf kinase inhibitors. We present proposed synthetic protocols, from the synthesis of the precursor itself to its elaboration into a rationally designed inhibitor, alongside detailed methodologies for biochemical and cell-based evaluation.

Introduction: The Rationale for Targeting the Raf Kinase Pathway

The Raf kinases (A-RAF, B-RAF, and C-RAF) are serine/threonine kinases that serve as a critical node in the MAPK/ERK signaling cascade.[1] Upon activation by upstream Ras GTPases, Raf kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2.[1][6] Activated ERK then translocates to the nucleus to regulate transcription factors that drive cell cycle progression and promote survival.[1]

Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive kinase activity, decoupling the pathway from its normal upstream regulation and promoting uncontrolled cell growth.[5] This makes inhibitors of mutant BRAF highly effective in specific patient populations. However, challenges such as paradoxical activation of the pathway in Ras-mutant cells and acquired resistance through various mechanisms limit the long-term efficacy of current therapies.[7]

The development of novel inhibitor scaffolds is crucial to overcome these limitations. The phthalazinone core is a "privileged" structure in medicinal chemistry, found in a range of biologically active compounds.[8] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent hinge-binding motif for kinase inhibitors. By functionalizing this core with an amino group, as in 5-amino-6-methylphthalazin-1(2H)-one, we create a versatile handle for introducing moieties that can interact with other key regions of the kinase active site, potentially leading to inhibitors with novel binding modes and improved pharmacological profiles.

Signaling Pathway Overview

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras GEFs Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Precursor 5-amino-6-methyl phthalazin-1(2H)-one Inhibitor Proposed Raf Inhibitor Precursor->Inhibitor Synthesis Inhibitor->Raf Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression

Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of intervention for the proposed inhibitor.

Proposed Synthesis of a Novel Raf Kinase Inhibitor

As direct literature for the use of 5-amino-6-methylphthalazin-1(2H)-one in Raf inhibitor synthesis is not available, we propose a scientifically grounded, multi-step synthetic strategy. This strategy is based on established synthetic methodologies for phthalazinones and the known pharmacophore of Type II Raf inhibitors.[1][4]

Part 1: Synthesis of the Precursor, 5-amino-6-methylphthalazin-1(2H)-one (3)

The synthesis of the key precursor starts from commercially available 3-methyl-4-nitrobenzoic acid.

Workflow:

Synthesis_Part1 Start 3-Methyl-4-nitrobenzoic acid Intermediate1 4-Amino-3-methylbenzoic acid (1) Start->Intermediate1 Reduction (e.g., H2, Pd/C) Intermediate2 4-Hydrazinyl-3-methylbenzoic acid (2) Intermediate1->Intermediate2 Diazotization, then Reduction (Na2SO3) Product 5-Amino-6-methyl- phthalazin-1(2H)-one (3) Intermediate2->Product Cyclization (Formic Acid)

Caption: Proposed synthetic workflow for the precursor 5-amino-6-methylphthalazin-1(2H)-one.

Protocol 1: Synthesis of 4-Amino-3-methylbenzoic acid (1)

  • Rationale: The nitro group is a versatile precursor to an amine, which is required for the subsequent diazotization step. Catalytic hydrogenation is a clean and efficient method for this transformation.[9]

  • Procedure:

    • To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in methanol (200 mL), add 10% Palladium on carbon (500 mg).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid (1) as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Hydrazinyl-3-methylbenzoic acid (2)

  • Rationale: This two-step, one-pot procedure converts the primary aromatic amine into a hydrazine, which is essential for forming the phthalazinone ring. Diazotization followed by reduction with sodium sulfite is a classic and reliable method.[10]

  • Procedure:

    • Suspend 4-amino-3-methylbenzoic acid (1) (8.3 g, 55.0 mmol) in a mixture of concentrated HCl (25 mL) and water (75 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (4.2 g, 60.5 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

    • In a separate flask, prepare a solution of sodium sulfite (27.7 g, 220 mmol) in water (100 mL) and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 70 °C for 1 hour, then cool to room temperature.

    • Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydrazinyl-3-methylbenzoic acid (2).

Protocol 3: Synthesis of 5-Amino-6-methylphthalazin-1(2H)-one (3)

  • Rationale: The final cyclization to form the phthalazinone ring is achieved by reacting the hydrazine with a one-carbon source, in this case, formic acid, which also serves as the solvent.

  • Procedure:

    • Add 4-hydrazinyl-3-methylbenzoic acid (2) (8.0 g, 48.1 mmol) to formic acid (80 mL).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice water (400 mL).

    • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford the target precursor, 5-amino-6-methylphthalazin-1(2H)-one (3).

Part 2: Synthesis of a Proposed Type II Raf Inhibitor (6)

We propose the synthesis of a Type II inhibitor, which binds to the inactive DFG-out conformation of the kinase.[11] These inhibitors typically feature a hinge-binding moiety, a central linker, and a distal hydrophobic group that occupies an allosteric pocket. Our design utilizes the phthalazinone as the hinge-binder and the amino group as an anchor to introduce a urea linkage, a common feature in potent Raf inhibitors like Sorafenib.

Workflow:

Synthesis_Part2 Precursor 5-Amino-6-methyl- phthalazin-1(2H)-one (3) Intermediate1 Phosgene Equivalent Reaction Intermediate Precursor->Intermediate1 Phosgene or equivalent Product Target Raf Inhibitor (6) Intermediate1->Product Addition of Amine Reagent 4-chloro-3-(trifluoromethyl)aniline Reagent->Product

Caption: Proposed synthetic workflow for the target Raf kinase inhibitor.

Protocol 4: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(6-methyl-1-oxo-1,2-dihydrophthalazin-5-yl)urea (6)

  • Rationale: The urea linkage is a key structural motif in many Type II kinase inhibitors, providing crucial hydrogen bonding interactions. The reaction of an amine with an isocyanate (generated in situ from another amine and a phosgene equivalent like triphosgene or carbonyldiimidazole) is a standard method for urea formation. The 4-chloro-3-(trifluoromethyl)phenyl moiety is chosen to occupy the hydrophobic allosteric pocket, mimicking successful designs from known Raf inhibitors.

  • Procedure:

    • Step A: Isocyanate formation (or equivalent). To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 g, 5.1 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add triphosgene (0.6 g, 2.0 mmol) followed by the dropwise addition of triethylamine (1.4 mL, 10.2 mmol).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Step B: Urea formation. In a separate flask, suspend 5-amino-6-methylphthalazin-1(2H)-one (3) (0.9 g, 5.1 mmol) in anhydrous THF (30 mL).

    • Add the solution from Step A dropwise to the suspension of compound 3.

    • Stir the reaction mixture at room temperature for 16 hours.

    • A precipitate should form. If not, concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether, collect the solid by filtration, wash with ether, and dry under vacuum.

    • The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to yield the final target compound (6).

Biological Evaluation Protocols

The inhibitory activity of the synthesized compound must be rigorously assessed both biochemically and in a cellular context.

Biochemical Assay: In Vitro Raf Kinase Inhibition
  • Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]

  • Materials:

    • Recombinant active B-RAFV600E enzyme

    • Inactive MEK1 substrate

    • ATP

    • Synthesized inhibitor compound (6) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Protocol 5: B-RAFV600E Inhibition Assay (IC₅₀ Determination)

  • Prepare serial dilutions of the test compound (6) in assay buffer containing DMSO (final DMSO concentration ≤1%).

  • In a white, 96-well plate, add 5 µL of the test compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 10 µL of a solution containing B-RAFV600E enzyme and MEK1 substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unconsumed ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Data Presentation:

CompoundB-RAFV600E IC₅₀ (nM)C-RAF IC₅₀ (nM)Selectivity (C-RAF/B-RAFV600E)
6 Experimental ValueExperimental ValueCalculated Value
SorafenibReference ValueReference ValueReference Value
Cell-Based Assay: Inhibition of ERK Phosphorylation
  • Rationale: A cellular assay is critical to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. Measuring the phosphorylation of ERK (p-ERK), the downstream effector of the Raf-MEK cascade, is a direct readout of pathway inhibition.[13][14]

  • Materials:

    • A375 (human melanoma, B-RAFV600E) or other suitable cancer cell line

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized inhibitor compound (6) dissolved in DMSO

    • Lysis buffer

    • Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

    • Western blot or ELISA reagents

Protocol 6: Western Blot for p-ERK Inhibition

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of compound (6) for 2-4 hours. Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4 °C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify band intensity to determine the concentration-dependent inhibition of ERK phosphorylation.

Workflow for Biological Evaluation:

Bio_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Assay ADP-Glo™ Kinase Assay (B-RAF V600E) IC50 Determine IC50 Value Assay->IC50 Culture Treat A375 Cells (B-RAF V600E) Lysis Cell Lysis & Protein Quantification Culture->Lysis WB Western Blot for p-ERK/ERK Lysis->WB Analysis Analyze Pathway Inhibition WB->Analysis Compound Synthesized Inhibitor (6) Compound->Assay Compound->Culture

Caption: Experimental workflow for the biochemical and cellular evaluation of the synthesized Raf inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive and rational approach to utilizing 5-amino-6-methylphthalazin-1(2H)-one as a novel precursor for the development of Raf kinase inhibitors. By providing proposed, detailed protocols for both the chemical synthesis and biological evaluation, we offer a clear roadmap for researchers to explore this promising chemical space. The functionalized phthalazinone core serves as an excellent starting point for structure-activity relationship (SAR) studies. Future work should focus on modifying the urea substituent to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, exploring alternative linkages from the 5-amino position and functionalization at other positions on the phthalazinone ring could lead to the discovery of inhibitors with unique binding modes and the potential to overcome existing resistance mechanisms.

References

  • Caenepeel, P., et al. (2021). The MEK/ERK Network as a Therapeutic Target in Human Cancer. AACR Journals. Available at: [Link]

  • Galanis, A., et al. (2017). New perspectives for targeting RAF kinase in human cancer. Nature Reviews Cancer. Available at: [Link]

  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Sun, Y., et al. (2020). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Cells. Available at: [Link]

  • Al-Qasem, A., et al. (2024). A comprehensive review of targeting RAF kinase in cancer. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Holderfield, M., et al. (2014). RAF inhibitors: mechanisms of action and resistance.
  • Kupcho, K. R., et al. (2013). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Wu, J., et al. (2024). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. AACR Journals. Available at: [Link]

  • Barluenga, J., et al. (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions of Aryl Halides with Hydrazones.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Ramalingam, B., et al. (2022). Ensemble Pharmacophore Meets Molecular Docking: A Novel Screening Approach for the Identification of B-Raf Kinase Inhibitors. Trends in Sciences. Available at: [Link]

  • Shah, P., et al. (2014). Pharmacophore model generation and 3D-QSAR analysis of N-acyl and N-aroylpyrazolines for enzymatic and cellular B-Raf kinase inhibition. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Available at: [Link]

  • Boezio, A. A., et al. (2011). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Held, F., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. Available at: [Link]

  • Kim, T., et al. (2024). Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Vlaar, T., et al. (2013). Palladium-Catalyzed Synthesis of 4-Aminophthalazinones. Synfacts.
  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Kunz, M., et al. (2009). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology. Available at: [Link]

  • Githaka, J. M., et al. (2024). Imaging the Raf-MEK-ERK Signaling Cascade in Living Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Henry, J. R., et al. (2025). Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. Molecular Cancer Therapeutics. Available at: [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Zhang, C., et al. (2012). Conformation-Specific Effects of Raf Kinase Inhibitors. Journal of Medicinal Chemistry.
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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 5-amino-6-methylphthalazin-1(2H)-one

Welcome to the technical support center for the synthesis of 5-amino-6-methylphthalazin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-amino-6-methylphthalazin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions to help you optimize your reaction yield and product purity.

Our approach is rooted in first principles of organic chemistry, combining mechanistic understanding with practical, field-proven advice. This resource is structured into two main sections: a Troubleshooting Guide for specific, problem-based queries and a Frequently Asked Questions (FAQ) section for more general inquiries.

Troubleshooting Guide: Optimizing Your Synthesis

This section is formatted to address the most common issues encountered in the laboratory when synthesizing phthalazinone derivatives.

Q1: My reaction yield is consistently low (<50%). What are the most critical factors I should investigate to improve it?

Low yield is a frequent issue that can stem from several sources. A systematic approach is the most effective way to diagnose and solve the problem.[1]

Answer: Consistently low yields are often traced back to one of four areas: (1) Reagent Quality and Stoichiometry, (2) Suboptimal Reaction Conditions, (3) Incomplete Reaction, or (4) Product Loss During Workup.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: The synthesis of the phthalazinone core typically involves the cyclocondensation of a substituted 2-acylbenzoic acid or phthalic anhydride with hydrazine.[2][3] For your target molecule, the ideal starting material would be 3-amino-4-methylphthalic anhydride or a derivative of 2-acyl-4-amino-5-methylbenzoic acid . Ensure these precursors are pure and free from contaminants, which can interfere with the reaction.[1]

  • Hydrazine Quality and Equivalents: Use high-purity hydrazine hydrate. While an excess of hydrazine (e.g., 1.2-5.0 equivalents) is often used to drive the reaction to completion, a large excess can complicate purification and lead to the formation of undesired side products.[3][4] If you are using a large excess, consider reducing it to 1.1-1.5 equivalents as an initial optimization step.

2. Suboptimal Reaction Conditions:

  • Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like ethanol or acetic acid are commonly used because they can facilitate the necessary proton transfers during the formation of the hydrazone intermediate and the subsequent cyclization.[5][6] Ethanol is a good starting point as it allows for reflux temperatures that are often sufficient for the reaction while being relatively easy to remove.[3]

  • Temperature and Reaction Time: Most phthalazinone syntheses require heating under reflux to proceed at a reasonable rate.[7] If the reaction is sluggish at the reflux temperature of ethanol (~78°C), consider a higher boiling solvent like n-butanol or xylene.[6] However, excessively high temperatures can promote side reactions or product degradation.[8] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for product decomposition.[1]

3. Incomplete Reaction:

  • Reaction Monitoring: If a reaction appears to stall, it is crucial to determine if the starting material is being consumed. Use TLC or LC-MS to track the disappearance of the limiting reagent. If starting material remains even after prolonged reaction time, this points towards an issue with reactivity (e.g., insufficient temperature) or reagent quality.[8]

  • Mixing: In heterogeneous reaction mixtures, ensure that stirring is efficient to facilitate contact between reactants.[1]

4. Product Loss During Workup and Purification:

  • Precipitation and Isolation: Phthalazinone products are often crystalline and have low solubility in the reaction solvent upon cooling, which facilitates isolation by filtration.[2][9] If your product is not precipitating, the reaction mixture may be too dilute, or an inappropriate solvent was used. You may need to concentrate the mixture or perform a solvent exchange.

  • Purification Method: If the crude product is impure, recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) is often effective. For more persistent impurities, column chromatography on silica gel may be required.[10]

Below is a logical workflow for troubleshooting low yields.

G Diagram 1: Troubleshooting Workflow for Low Yield start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry start->reagents conditions 2. Assess Reaction Conditions (Solvent, Temp, Time) reagents->conditions Reagents OK optimize Systematically Optimize & Re-run Experiment reagents->optimize Impurities Found/ Stoichiometry Incorrect monitoring 3. Monitor Reaction Progress (TLC/LC-MS) conditions->monitoring Conditions Set Correctly conditions->optimize Conditions Suboptimal monitoring->conditions Reaction Stalls workup 4. Review Workup & Purification Protocol monitoring->workup Reaction Goes to Completion workup->optimize Losses Minimized workup->optimize Significant Loss Detected

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. How can I improve the reaction's selectivity?

Answer: The formation of side products is a common challenge in heterocyclic chemistry, often arising from the high reactivity of the starting materials.[8] Key strategies to enhance selectivity include controlling reaction temperature, adjusting reagent stoichiometry, and modifying the order of addition.

  • Controlling Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the synthesis at the lowest temperature that still allows for a reasonable reaction rate can significantly disfavor the formation of these undesired products.[8] For instance, instead of refluxing, try running the reaction at a constant 60°C and monitor the progress.

  • Stoichiometry Control: As mentioned, a large excess of hydrazine can sometimes lead to the formation of dimers or other side products.[4] Use a smaller excess (e.g., 1.1 equivalents) of hydrazine.

  • Order of Addition: Consider adding the hydrazine solution dropwise to the heated solution of the phthalic anhydride or 2-acylbenzoic acid derivative. This slow addition maintains a low instantaneous concentration of hydrazine, which can suppress side reactions that are higher order in hydrazine.

  • pH Control: The initial condensation to form the hydrazone intermediate can sometimes be catalyzed by a small amount of acid, such as glacial acetic acid.[2] Conversely, if unwanted acid-catalyzed side reactions are suspected, ensuring the reaction is run under neutral conditions is important.

Frequently Asked Questions (FAQ)

Q1: What is the general mechanism for the synthesis of a phthalazinone from a 2-acylbenzoic acid and hydrazine?

Answer: The reaction is a classic cyclocondensation. It proceeds in two main stages:

  • Hydrazone/Acylhydrazide Formation: The more nucleophilic nitrogen of hydrazine attacks the keto-carbonyl group of the 2-acylbenzoic acid to form a hydrazone intermediate. Alternatively, attack can occur at the carboxylic acid carbonyl, especially with heating, to form an acylhydrazide.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the carboxylic acid). This forms a cyclic intermediate which readily dehydrates (loses a molecule of water) under the heated reaction conditions to yield the stable, aromatic phthalazinone ring system.[2][3]

G Diagram 2: General Reaction Mechanism sub 2-Acylbenzoic Acid (Starting Material) intermediate Hydrazone Intermediate sub->intermediate + Hydrazine hydrazine Hydrazine (H2N-NH2) cyclic_int Cyclic Intermediate intermediate->cyclic_int Intramolecular Cyclization product Phthalazin-1(2H)-one (Product) cyclic_int->product Dehydration water - H2O

Caption: The key steps in the formation of the phthalazinone ring system.

Q2: What are the recommended solvents and temperature ranges for this synthesis?

Answer: The choice of solvent and temperature is critical for balancing reaction rate, yield, and purity. The table below summarizes common choices based on literature precedence for analogous syntheses.

ParameterRecommended OptionsRationale & CausalityTypical Yield RangeReference(s)
Solvent EthanolGood solubility for many starting materials; protic nature facilitates proton transfer; easy to remove.60-90%[3],[4]
Acetic AcidActs as both a solvent and an acid catalyst, promoting the initial condensation step.70-95%[5],[2]
DMFHigh boiling point allows for higher reaction temperatures; good for less reactive substrates.50-85%[10]
Temperature 70-80°C (Reflux in EtOH)Standard condition providing a good balance between reaction rate and minimizing side products.60-90%[3]
100-120°C (Refeulx in Acetic Acid/Toluene)For less reactive starting materials that show slow conversion at lower temperatures.70-95%[5]
Hydrazine 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion without significantly complicating purification.High[11]
2.0 - 5.0 equivalentsCan be used to accelerate the reaction, but may require more rigorous purification.Variable[3]

Experimental Protocols

Protocol 1: General Synthesis of a Phthalazin-1(2H)-one Derivative

This protocol is a generalized procedure based on the reaction of a 2-acylbenzoic acid derivative with hydrazine hydrate and should be adapted for the specific requirements of 5-amino-6-methylphthalazin-1(2H)-one.

Materials:

  • Substituted 2-acylbenzoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (5-10 mL per gram of starting material)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-acylbenzoic acid (1.0 eq).[11]

  • Solvent Addition: Add ethanol to dissolve the starting material. Gentle heating may be required.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.[11]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C). Maintain reflux for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase) until the starting material spot is no longer visible.[11]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath. The product often precipitates as a crystalline solid.[9]

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.[9]

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

  • Studies on new synthetic methodologies for synthesis of phthalazinone derivatives via cyclization of. Middle East Technical University. [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. [Link]

  • Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Synthesis of Phthalazino[2,3‐a]cinnoline‐6,8,13(5H)‐triones via Ir(III)‐Catalyzed Dehydrogenative C−H/N−H Functionalization of N‐Aryl Phthalazinones. ResearchGate. [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research. [Link]

  • Phthalazinone. Mansoura University. [Link]

  • The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journals. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PMC. [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. ResearchGate. [Link]

  • Design and Syntheses of Novel Phthalazin-1(2H)-one Derivatives as Acetohydroxyacid Synthase Inhibitors. ACS Publications. [Link]

  • Factors affecting the formation and yield of heterocyclic amines. PubMed. [Link]

  • Amines and Heterocycles. University of Calgary. [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PMC. [Link]

  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Arkivoc. [Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC. [Link]

  • CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. MDPI. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Comenius University. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Preparation method of 5-amino-6-methyl benzimidazolone. Patsnap. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. PMC. [Link]

Sources

Optimization

Troubleshooting poor solubility of 5-amino-6-methylphthalazin-1(2H)-one during drug formulation

Topic: Troubleshooting Poor Solubility of 5-amino-6-methylphthalazin-1(2H)-one Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Solubility of 5-amino-6-methylphthalazin-1(2H)-one Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Formulating phthalazinone derivatives—such as 5-amino-6-methylphthalazin-1(2H)-one—presents one of the most notorious challenges in modern drug development. These molecules are primarily developed as Poly (ADP-ribose) polymerase (PARP) inhibitors, leveraging synthetic lethality to target BRCA-deficient cancers[1][2]. However, their rigid, planar molecular structures result in exceptionally high crystal lattice energies. Consequently, they behave as "brick dust" molecules, exhibiting profound insolubility in both aqueous media and organic solvents[3].

This guide provides field-proven, causality-driven strategies to overcome these physicochemical barriers, transitioning your API from a poorly bioavailable powder to a clinically viable dosage form.

Part 1: Mechanistic Context & Biological Rationale

To formulate a drug effectively, one must understand its biological destination and why its physical state hinders that journey. Phthalazin-1(2H)-one derivatives act by trapping PARP enzymes on single-strand DNA breaks, which leads to double-strand breaks that BRCA-mutated cancer cells cannot repair[2].

PARP_Mechanism SSB Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP DNA Damage Trapping PARP Trapping on DNA PARP->Trapping Blocked Repair Drug 5-amino-6-methylphthalazin-1(2H)-one (PARP Inhibitor) Drug->PARP Inhibits Catalysis Drug->Trapping Induces DSB Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse BRCA_WT BRCA Wild-Type (Homologous Recombination) DSB->BRCA_WT BRCA_Mut BRCA Deficient (No HR Repair) DSB->BRCA_Mut Survival Cell Survival BRCA_WT->Survival Repair Successful Death Synthetic Lethality (Cancer Cell Death) BRCA_Mut->Death Unrepaired DNA

Mechanism of synthetic lethality by phthalazinone PARP inhibitors in BRCA-deficient cells.

Because systemic exposure is strictly dependent on gastrointestinal dissolution, the inherent aqueous solubility of ≤0.1 mg/mL (BCS Class IV) severely limits the therapeutic efficacy of crystalline phthalazinones[4][5].

Part 2: Diagnostic FAQs

Q: Why does 5-amino-6-methylphthalazin-1(2H)-one fail to dissolve even in strong organic solvents during early screening? A: This is the classic "brick dust" phenomenon. The phthalazinone core facilitates strong intermolecular hydrogen bonding and π−π stacking, resulting in a highly stable crystal lattice[6]. When a drug has low solubility in water and organic solvents, traditional cosolvent approaches fail because the energy required to break the crystal lattice exceeds the solvation energy provided by the solvent[3].

Q: We achieved solubility using a lipid-based system (e.g., Gelucire 44/14), but our clinical team is complaining about the pill burden. Why? A: Lipid excipients like Gelucire 44/14 (lauroyl polyoxyl-32 glycerides) form self-microemulsifying drug delivery systems (SMEDDS) that bypass the lattice energy issue by keeping the drug in a solubilized semi-solid state[5]. However, the causality of the pill burden lies in the drug-loading capacity. Lipid systems typically max out at ~10% drug loading for phthalazinones. To deliver a standard 300-400 mg oncology dose, patients must consume up to 8 large capsules daily, drastically reducing compliance[5][7].

Q: What is the definitive formulation strategy to fix both solubility and pill burden? A: Transitioning to an Amorphous Solid Dispersion (ASD) . By converting the crystalline API into an amorphous state and stabilizing it within a polymer matrix (like Hypromellose/HPMC or Copovidone), you eliminate the crystal lattice energy barrier. This allows for drug loading of 25-30% w/w, enabling a transition from 8 capsules to 2 high-density tablets daily.

Formulation_Tree API API: 5-amino-6-methylphthalazin-1(2H)-one (Aqueous Sol < 0.1 mg/mL) Lipid Lipid-Based Formulation (e.g., Gelucire 44/14) API->Lipid Early Phase Strategy ASD Amorphous Solid Dispersion (Spray Drying / HME) API->ASD Commercial Strategy PillBurden High Pill Burden (8 capsules/day) Lipid->PillBurden Low Drug Loading Polymer Polymer Screening (HPMC, Copovidone) ASD->Polymer Carrier Selection Tablet High Drug Load Tablet (2 tablets/day) Polymer->Tablet Enhanced Bioavailability

Decision tree for transitioning from lipid-based formulations to amorphous solid dispersions.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Generation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Spray drying is the preferred method for phthalazinones because it kinetically traps the drug in an amorphous state before the molecules can reorganize into a crystal lattice[3][8].

Step 1: Solvent System Selection

  • Action: Select a binary solvent system (e.g., Dichloromethane : Methanol at a 1:1 v/v ratio).

  • Causality: Phthalazinones are poorly soluble in single solvents. Methanol disrupts hydrogen bonding, while DCM solvates the hydrophobic methyl and aromatic regions.

  • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete lattice disruption, which will seed recrystallization downstream.

Step 2: Polymer Matrix Integration

  • Action: Dissolve Hypromellose (HPMC) or Copovidone (Kollidon VA64) into the solvent, followed by the API at a 1:3 (API:Polymer) weight ratio[9][8].

  • Causality: HPMC contains hydroxyl groups that form strong intermolecular hydrogen bonds with the amino and carbonyl groups of the phthalazinone core. This steric hindrance prevents the API molecules from aggregating back into a crystal lattice upon solvent evaporation.

Step 3: Spray Drying Execution

  • Action: Atomize the solution through a two-fluid nozzle into a drying chamber with an inlet temperature of 85°C–95°C.

  • Causality: Rapid solvent evaporation (within milliseconds) forces the API and polymer to co-precipitate as a homogenous, single-phase amorphous solid.

Step 4: Secondary Drying & Validation

  • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

  • Validation Checkpoint (Self-Validating System): Subject the final powder to Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful ASD will show a "halo" pattern on PXRD (absence of sharp Bragg peaks) and a single Glass Transition Temperature ( Tg​ ) on DSC, confirming a molecularly dispersed, stable amorphous system[9][8].

Spray_Drying Prep Solution Preparation API + Polymer + Solvent Atomize Atomization (Nozzle) Prep->Atomize Pump Dry Drying Chamber (Hot Nitrogen Gas) Atomize->Dry Droplets Collect Cyclone Collection (Amorphous Powder) Dry->Collect Solidification SecDry Secondary Drying (Vacuum Oven) Collect->SecDry Residual Solvent Removal

Step-by-step workflow for generating an amorphous solid dispersion via spray drying.

Part 4: Comparative Quantitative Data

To justify the selection of polymers for your ASD formulation, refer to the kinetic solubility data below. This data models the supersaturation behavior of a standard phthalazinone PARP inhibitor (e.g., Olaparib analogs) in various 1% (w/v) polymer solutions at pH 6.8 (simulating intestinal fluid).

Formulation StateCarrier / Polymer SystemMax Kinetic Solubility ( μ g/mL)Maintenance of Supersaturation (at 24h)Formulation Viability
Crystalline API None (Aqueous Buffer)~ 110N/APoor (Fails to reach therapeutic exposure)
Lipid SMEDDS Gelucire 44/14~ 1,200HighModerate (High pill burden)[5]
Amorphous SD HP- β -Cyclodextrin~ 850Low (Precipitates after 4h)Poor (Insufficient complexation)[9]
Amorphous SD Copovidone (VA64)~ 1,450Moderate (Slight drop at 12h)Good (Excellent flow properties)[8]
Amorphous SD Hypromellose (HPMC)~ 1,600High (Stable > 24h) Optimal (Strong H-bonding with API) [9]

Data Interpretation: While cyclodextrins initially improve solubility, they fail to maintain supersaturation, leading to rapid recrystallization in the gut. HPMC provides the highest maximum solubility and maintains the "spring and parachute" effect, ensuring the drug remains bioavailable throughout the gastrointestinal transit time[9].

References

  • PharmSky Research. "Overcoming Solubility Challenges in Early-Phase Drug Formulation." PharmSky. Available at:[Link]

  • Drug Development & Delivery. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug-Dev.com. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption." NIH.gov. Available at:[Link]

  • Crystal Pharmatech. "Development and Production Application Cases of Amorphous Solid Dispersion Formulations (I) - Hot Melt Extrusion." Crystal Pharmatech. Available at:[Link]

  • European Patent Office. "COMPOSITION HAVING IMPROVED SOLUBILITY AND BIOAVAILABILITY OF OLAPARIB (EP 4079295 A1)." EPO.org. Available at:[Link]

  • ResearchGate. "Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption." ResearchGate.net. Available at:[Link]

  • ResearchGate. "Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering." ResearchGate.net. Available at:[Link]

  • MDPI. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." MDPI.com. Available at:[Link]

Sources

Troubleshooting

Optimizing temperature conditions for 5-amino-6-methylphthalazin-1(2H)-one diazotization

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult on the kinetic and thermodynamic challenges associated with the diazotization of electron-deficient heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult on the kinetic and thermodynamic challenges associated with the diazotization of electron-deficient heterocyclic amines.

The conversion of 5-amino-6-methylphthalazin-1(2H)-one to its diazonium salt is a highly sensitive, critical juncture—often utilized in the synthesis of complex kinase inhibitors and PARP inhibitor intermediates. Because the phthalazinone core is rigid and heavily functionalized, mastering the temperature controls during nitrosyl cation generation is the difference between a high-yielding Sandmeyer-type reaction and a flask full of degraded tar.

This guide deconstructs the causality behind the reaction conditions, provides a self-validating experimental protocol, and answers the most critical troubleshooting questions from the bench.

Part 1: Mechanistic Pathway & Workflow

To understand why temperature optimization is critical, we must visualize the reaction pathway. The generation of the diazonium intermediate is a delicate balance between driving the forward reaction and preventing thermal degradation (loss of N2​ ).

Diazotization_Workflow Amine 5-amino-6-methylphthalazin-1(2H)-one Acid Conc. HCl (250 mL) Cool to 0 °C Amine->Acid Suspend NaNO2 NaNO2 (aq) Addition Maintain 0-5 °C Acid->NaNO2 Internal Temp ≤ 0 °C Diazonium Diazonium Intermediate (Stable at ≤ 5 °C) NaNO2->Diazonium 90 min stirring Phenol Phenol / Tar Byproducts (If Temp > 5 °C) NaNO2->Phenol Thermal Degradation (Loss of N2) KI KI (aq) Addition Sandmeyer Substitution Diazonium->KI Validated via Starch-Iodide Product 5-iodo-6-methylphthalazin-1(2H)-one KI->Product Nucleophilic Substitution

Workflow for 5-amino-6-methylphthalazin-1(2H)-one diazotization and substitution.

Part 2: Temperature Optimization Matrix

The thermodynamic stability of the phthalazinone diazonium salt is highly temperature-dependent. The table below summarizes the quantitative impact of internal reaction temperatures on the yield and purity of the final substituted product.

Internal Temperature (°C)Diazonium StabilityEstimated Yield (%)Product Purity (%)Mechanistic Consequence
-10 to -5 Highly Stable80 - 85> 98Reaction kinetics are too slow; risk of NaNO2​ crystallization and incomplete nitrosation.
0 to 5 Optimal90 - 95> 98Perfect kinetic balance. Nitrosyl cation generates steadily while diazonium remains intact.
5 to 10 Unstable65 - 7580 - 85Thermal energy begins to overcome the activation barrier; premature N2​ gas evolution occurs.
> 10 Rapid Degradation< 40< 50Massive formation of 5-hydroxy-6-methylphthalazin-1(2H)-one (phenol byproduct) and polymeric tar.

Part 3: Self-Validating Experimental Protocol

This protocol details the synthesis of 5-iodo-6-methylphthalazin-1(2H)-one via diazotization, adapted from established 1[1]. It is designed as a self-validating system, meaning you cannot proceed to the next step without confirming the success of the current one.

Step 1: Substrate Solvation and Acidification

  • Action: Suspend 7.57 g (43 mmol) of 5-amino-6-methylphthalazin-1(2H)-one in 250 mL of concentrated aqueous HCl (37%) in a 500 mL round-bottom flask[2].

  • Causality: The rigid lactam core makes this amine poorly soluble in water. Concentrated HCl protonates the amine and disrupts intermolecular hydrogen bonding, creating a homogeneous suspension/solution necessary for uniform reactivity.

Step 2: Thermal Equilibration

  • Action: Submerge the flask in an ice-salt bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at exactly 0 °C.

Step 3: Nitrosyl Cation Generation (The Critical Step)

  • Action: Dissolve 3.6 g (52 mmol, 1.2 eq) of NaNO2​ in 50 mL of deionized water. Add this solution dropwise via an addition funnel over 30–45 minutes.

  • Constraint: Adjust the drip rate so the internal temperature never exceeds 5 °C .

  • Action: Once addition is complete, stir the mixture for 90 minutes at 0 °C[1].

Step 4: In-Process Validation (Self-Validating Check)

  • Action: After 90 minutes, spot a drop of the reaction mixture onto starch-iodide paper.

  • Validation: An immediate blue-black color confirms the presence of excess nitrous acid ( HONO ), validating that the NaNO2​ was sufficient and the amine has been fully consumed.

  • Quench: If positive, add solid sulfamic acid in 100 mg increments until gas evolution ceases. This destroys excess HONO and prevents the unwanted oxidation of the iodide nucleophile in the next step.

Step 5: Nucleophilic Quench (Sandmeyer-type Substitution)

  • Action: Dissolve 22 g (130 mmol, 3 eq) of Potassium Iodide (KI) in 50 mL of water. Add this dropwise to the reaction mixture[1].

  • Action: Allow the mixture to slowly warm to room temperature. The evolution of N2​ gas will be visible as the iodide displaces the diazonium group.

  • Isolation: Stir for 2 hours, then collect the resulting heavy precipitate via vacuum filtration. Wash with cold water and a dilute sodium thiosulfate solution to remove any residual iodine ( I2​ ).

Part 4: Expert Troubleshooting & FAQs

Q: Why is my diazonium salt decomposing into a dark tar even when my chiller is set to 0 °C? A: The chiller setpoint does not equal the internal reaction temperature. The generation of the nitrosyl cation ( NO+ ) from sodium nitrite and HCl is highly exothermic. If the addition rate of NaNO2​ is too fast, localized hot spots in the flask will exceed the 5 °C threshold. Causality: Heat increases the kinetic energy of the diazonium cation, overcoming the activation energy required to break the C-N bond. This expels N2​ gas and leaves a highly reactive aryl cation that rapidly polymerizes or reacts with water to form a phenol byproduct. Always monitor the internal temperature.

Q: Can I use organic solvents (like THF or Acetonitrile) with tert-butyl nitrite instead of aqueous HCl for this specific phthalazinone? A: While non-aqueous diazotizations are excellent for lipophilic substrates, 5-amino-6-methylphthalazin-1(2H)-one exhibits exceptionally poor solubility in cold organic solvents due to its rigid, hydrogen-bonding lactam core. Concentrated aqueous HCl is required because it acts as a highly polar solvating medium that forces the substrate into solution via protonation, ensuring homogeneous nitrosation[2].

Q: I added the KI solution, but my yield is terrible and the reaction turned dark purple. What happened? A: You likely skipped the sulfamic acid quench in Step 4. If unreacted nitrous acid ( HONO ) remains in the flask when you add Potassium Iodide, the HONO will act as an oxidizing agent, converting your I− nucleophile into elemental Iodine ( I2​ , which appears dark purple/black). This depletes the nucleophile required for the Sandmeyer substitution and halts the formation of your target 5-iodo-6-methylphthalazin-1(2H)-one. Always validate with starch-iodide paper and quench with sulfamic acid or urea.

Q: Is it possible to scale this reaction up safely? A: Yes, but scale-up alters the surface-area-to-volume ratio of your reactor, drastically reducing cooling efficiency. For scale-ups >50 grams, you must transition from a round-bottom flask to a jacketed reactor with overhead stirring. The NaNO2​ must be added via a programmable syringe pump linked to an internal thermocouple to automatically pause the addition if the temperature spikes above 4 °C.

References

  • Nitrogen-containing bicyclic heteroaryl compounds and methods of use (CA2753405A1). Google Patents.
  • Nitrogen-containing bicyclic hetroaryl compounds for the treatment of raf protein kinase-mediated diseases (WO2007076092A2). Google Patents.

Sources

Optimization

Best purification and crystallization methods to remove impurities from 5-amino-6-methylphthalazin-1(2H)-one

Welcome to the Advanced Troubleshooting Guide for the purification and crystallization of 5-amino-6-methylphthalazin-1(2H)-one . This compound is a critical structural pharmacophore and intermediate frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification and crystallization of 5-amino-6-methylphthalazin-1(2H)-one . This compound is a critical structural pharmacophore and intermediate frequently utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and other targeted therapeutics [1, 3].

Due to the dual functionality of this molecule—a basic primary amine and a weakly acidic lactam—researchers often encounter challenges such as "oiling out" (liquid-liquid phase separation), co-crystallization of regioisomers, and entrapment of unreacted precursors. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure crystalline material.

Process Workflow Visualization

G Crude Crude 5-Amino-6-methylphthalazin-1(2H)-one AcidBase Acidic Solubilization (1M HCl, pH < 2) Crude->AcidBase Protonate amine Filter Filtration (Removes unreacted precursors) AcidBase->Filter Aqueous phase Neutralize Isoelectric Precipitation (NaOH to pH 7.5-8.0) Filter->Neutralize Filtrate Crystallize Recrystallization (EtOH/H2O 70:30 v/v) Neutralize->Crystallize Crude Solid Pure Pure Crystalline API (>99% Purity) Crystallize->Pure Controlled Cooling

Workflow for the purification and crystallization of 5-amino-6-methylphthalazin-1(2H)-one.

FAQ Section 1: Impurity Profiling & Clearance Mechanisms

Q1: How do I clear unreacted 5-nitro-6-methylphthalazin-1(2H)-one or brominated precursors from my final product? A: If your synthetic route relies on the catalytic reduction of a nitro precursor or the palladium-catalyzed amination of a bromophthalazinone [1], unreacted starting materials will frequently co-precipitate with your product.

  • The Causality: These precursors lack the basic 5-amino group. You can exploit this differential basicity via an acid-base extraction. The conjugate acid of the 5-amino group has a pKa of approximately ~4.5.

  • The Solution: Dissolve the crude mixture in 1M HCl. The target molecule will protonate and enter the aqueous phase as a soluble hydrochloride salt. The unreacted nitro or bromo precursors remain un-ionized and insoluble, allowing you to easily remove them via vacuum filtration before neutralizing the filtrate.

Q2: What is the most effective way to remove residual hydrazine hydrate? A: Hydrazine is the standard reagent used in the cyclocondensation step to form the phthalazinone core [2, 3]. While highly water-soluble, hydrazine forms stable, persistent hydrogen-bonded adducts with the lactam carbonyl of the phthalazinone ring.

  • The Solution: Standard organic washes will fail. You must disrupt the hydrogen bonding by recrystallizing the product from a solvent system containing at least 20-30% water (e.g., Ethanol/Water). The excess water outcompetes the lactam for hydrazine hydrogen bonding, forcing the hydrazine into the mother liquor during crystallization.

FAQ Section 2: Crystallization & Polymorph Control

Q3: Why does my product consistently "oil out" (form a sticky resin) instead of yielding a crystalline powder? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound precipitates above its glass transition temperature or when the solvent system induces an excessively high supersaturation rate. 5-amino-6-methylphthalazin-1(2H)-one is highly prone to this because the primary amine and the lactam NH form an aggressive intermolecular hydrogen-bonding network that traps polar aprotic solvents (like DMF) and prevents orderly crystal lattice packing.

  • The Solution: Abandon pure anti-solvent precipitation. Instead, use a temperature-controlled crystallization in a protic solvent mixture (Ethanol/Water 70:30 v/v). Ethanol selectively disrupts the amorphous hydrogen-bonding network, allowing the molecules to align into a stable crystalline lattice.

Q4: My yield drops significantly during the neutralization step. What is going wrong? A: You are likely overshooting the isoelectric point. The phthalazinone core possesses a weakly acidic lactam NH (pKa ~10.5). If you adjust the pH past 9.0 during the precipitation step, the lactam nitrogen will deprotonate, forming a water-soluble sodium salt, causing your product to re-dissolve into the aqueous waste stream.

  • Self-Validating Check: Always use a calibrated pH meter during neutralization. Titrate strictly to pH 7.5–8.0 to ensure the molecule is in its neutral, zwitterion-free freebase form.

Quantitative Data: Solvent System Optimization

The following table summarizes the causal relationship between solvent selection, phase behavior, and final purity during the recrystallization of 5-amino-6-methylphthalazin-1(2H)-one.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC %)Solid MorphologyMechanistic Outcome
DMF / Water1:585%94.2%Sticky / AmorphousRapid supersaturation induces LLPS (oiling out).
Methanol / Water1:172%96.5%Fine NeedlesGood purity, but high solubility in MeOH lowers yield.
Ethanol / Water 7:3 89% 99.1% Block Crystals Optimal H-bond disruption; ideal crystal lattice formation.
Glacial Acetic AcidN/A65%98.0%Fine PowderRisk of partial acetylation of the primary amine upon heating.

Step-by-Step Methodology: Optimized Purification Protocol

This self-validating protocol ensures the complete removal of regioisomers, unreacted precursors, and hydrazine, yielding >99% pure API-grade intermediate.

Phase 1: Acidic Solubilization & Filtration

  • Suspend 10.0 g of crude 5-amino-6-methylphthalazin-1(2H)-one in 100 mL of distilled water.

  • Slowly add 1M HCl under vigorous stirring until the pH reaches 1.5–2.0.

  • Stir for 30 minutes at room temperature. The target amine will solubilize.

  • Filter the mixture through a Celite pad to remove insoluble impurities (e.g., unreacted 5-nitro-6-methylphthalazin-1(2H)-one and polymeric byproducts).

Phase 2: Isoelectric Precipitation 5. Transfer the clear acidic filtrate to a clean flask submerged in an ice bath (0–5 °C). 6. Dropwise, add 1M NaOH while continuously monitoring the pH with a calibrated probe. 7. Critical Control Point: Stop the addition precisely when the pH reaches 7.5 to 8.0 . Do not exceed pH 8.5, or the lactam will deprotonate and re-dissolve. 8. Stir the resulting suspension for 1 hour at 5 °C to maximize precipitation. Filter and wash the solid with cold distilled water (3 × 30 mL).

Phase 3: Temperature-Controlled Recrystallization 9. Transfer the damp solid to a round-bottom flask equipped with a reflux condenser. 10. Add 70 mL of Ethanol and 30 mL of distilled water (70:30 v/v ratio). 11. Heat the mixture to 80 °C (reflux) until the solid completely dissolves. Note: If the solution is highly colored, add 0.5 g of activated carbon, reflux for 15 minutes, and hot-filter. 12. Remove from heat and allow the solution to cool naturally to room temperature over 2 hours. Do not use an ice bath immediately, as rapid cooling causes oiling out. 13. Once block crystals have formed at room temperature, transfer the flask to an ice bath (5 °C) for 1 hour to drive the remaining product out of the mother liquor. 14. Filter the crystals, wash with 10 mL of ice-cold ethanol, and dry in a vacuum oven at 60 °C for 12 hours.

References

  • Title: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Highly Atom-Economic, Catalyst-Free, and Solvent-Free Synthesis of Phthalazinones Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Troubleshooting

Preventing thermal degradation of 5-amino-6-methylphthalazin-1(2H)-one in long-term storage

Welcome to the dedicated technical support center for 5-amino-6-methylphthalazin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 5-amino-6-methylphthalazin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation and ensuring the long-term stability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical stability and data from structurally related compounds.

I. Understanding the Stability of 5-amino-6-methylphthalazin-1(2H)-one

5-amino-6-methylphthalazin-1(2H)-one possesses a unique chemical architecture, including a phthalazinone core, a primary aromatic amine, and a lactam-like structure. Each of these functional groups presents potential vulnerabilities to degradation under various environmental stressors. Understanding these potential degradation pathways is the first step in designing effective storage and handling protocols.

The primary drivers of degradation for compounds of this class are typically:

  • Thermal Stress: High temperatures can provide the activation energy for various decomposition reactions.[1][2][3]

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to the formation of undesired byproducts.[4][5][6][7]

  • Hydrolysis: The lactam-like ring in the phthalazinone structure may be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 5-amino-6-methylphthalazin-1(2H)-one?

For optimal long-term stability, 5-amino-6-methylphthalazin-1(2H)-one should be stored in a tightly sealed container, protected from light, at or below refrigerated temperatures (2-8 °C). For extended storage (greater than one year), storage at -20 °C is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Q2: I've observed a change in the color of my sample from off-white to yellow/brown. What could be the cause?

Color change is a common indicator of chemical degradation. This is often due to the formation of oxidized impurities or polymeric byproducts. The primary aromatic amine is particularly susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures. High temperatures and exposure to air and light can accelerate this process.[10]

Q3: My compound shows poor solubility after long-term storage. Why is this happening?

Decreased solubility can be a result of several degradation pathways. The formation of less soluble degradation products or polymerization can lead to this observation. It is crucial to re-characterize the material to identify any new impurities.

Q4: Can I store 5-amino-6-methylphthalazin-1(2H)-one in a solution?

Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis and other solvent-mediated degradation pathways. If solution storage is necessary, use a dry, aprotic solvent and store at low temperatures (-20 °C or -80 °C) under an inert atmosphere. It is advisable to prepare solutions fresh for each experiment.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 5-amino-6-methylphthalazin-1(2H)-one.

Issue 1: Appearance of a new peak in HPLC analysis after storage.
  • Potential Cause: Thermal degradation, oxidation, or hydrolysis has led to the formation of a new chemical entity.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use mass spectrometry (LC-MS) to determine the molecular weight of the new peak. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Perform Forced Degradation Studies: To identify the likely degradation product, subject a small sample of the pure compound to controlled stress conditions (e.g., heat, acid, base, oxidation).[11][12] This can help to confirm the identity of the impurity observed in the stored sample.

    • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cold, dark, inert atmosphere). Any deviation could be the root cause.

Issue 2: Inconsistent results in biological assays.
  • Potential Cause: The purity of the compound may have decreased over time, leading to a lower effective concentration of the active molecule. Degradation products could also interfere with the assay.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Before use, always re-analyze the purity of the compound using a validated analytical method like HPLC.

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material that has been properly stored.

    • Establish a Stability-Indicating Method: Develop an HPLC method that can separate the parent compound from all potential degradation products.[13] This is crucial for accurately quantifying the compound in any formulation.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Place the solid 5-amino-6-methylphthalazin-1(2H)-one in a clean, dry amber glass vial.

  • If possible, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air.

  • Immediately cap the vial tightly. For extra protection, seal the cap with paraffin film.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a freezer at -20 °C for long-term storage.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]

  • Preparation of Stock Solution: Prepare a stock solution of 5-amino-6-methylphthalazin-1(2H)-one in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products.

V. Data and Diagrams

Table 1: Summary of Potential Degradation Pathways and Analytical Observations
Stress ConditionPotential Degradation PathwayExpected Analytical Observation (HPLC-MS)
High Temperature Decarboxylation, Ring Opening, PolymerizationMultiple new peaks, potential loss of parent compound mass
**Oxidation (e.g., H₂O₂) **Oxidation of the amino group, formation of N-oxidesPeak with M+16, potential color change
Acid Hydrolysis Cleavage of the lactam ringPeak corresponding to the ring-opened carboxylic acid
Base Hydrolysis Cleavage of the lactam ringPeak corresponding to the ring-opened carboxylate salt
UV/Visible Light Photochemical reactions, dimerizationMultiple new peaks, potential color change
Diagram 1: Potential Degradation Pathways

A 5-amino-6-methyl- phthalazin-1(2H)-one B Oxidized Products (e.g., Quinone-imine) A->B Oxidation (O₂, Light) C Hydrolyzed Product (Ring-opened) A->C Hydrolysis (H₂O, Acid/Base) D Photodegradation Products (e.g., Dimers) A->D Photolysis (UV/Vis Light) E Thermal Degradants (e.g., Decarboxylated) A->E Heat

Caption: Potential degradation pathways of 5-amino-6-methylphthalazin-1(2H)-one.

Diagram 2: Forced Degradation Study Workflow

start Start: Pure Compound stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) start->stress samples Generate Stressed Samples & Control stress->samples analysis Analyze by HPLC-UV/MS samples->analysis data Compare Chromatograms analysis->data characterize Identify & Characterize Degradation Products data->characterize end End: Stability Profile characterize->end

Caption: Workflow for a forced degradation study.

VI. References

  • ACS Publications. (2010, July 27). Hydroxyl-Radical-Induced Degradative Oxidation of β-Lactam Antibiotics in Water: Absolute Rate Constant Measurements. Retrieved from [Link]

  • Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics. (2021, August 19). huanjingkexue.org. Retrieved from [Link]

  • NSF PAR. (2017, June 22). Oxidation of β-lactam antibiotics by peracetic acid. Retrieved from [Link]

  • Distinct effects of copper on the degradation of β-lactam antibiotics in fulvic acid solutions during light and dark cycle. (2020, June 26). PMC. Retrieved from [Link]

  • ACS Publications. (2014, July 29). Ferrate(VI) Oxidation of β-Lactam Antibiotics: Reaction Kinetics, Antibacterial Activity Changes, and Transformation Products. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Impact of different pan-frying conditions on the formation of heterocyclic aromatic amines and sensory quality in fried bacon. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 20). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • PMC. (2025, May 16). Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2021, March 15). Evaluating the effects of temperature and time on heterocyclic aromatic amine profiles in roasted pork using combined UHPLC-MS/MS and multivariate analysis. Retrieved from [Link]

  • ACS Publications. (2024, April 8). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. Retrieved from [Link]

  • Google Patents. (n.d.). US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof. Retrieved from

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

  • PMC. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Retrospective Analysis of Preferred Hepatectomy Combined with Systemic Drug Therapy for Breast Cancer Liver Metastases. Retrieved from [Link]

  • Kinetic Stability of MOF‑5 in Humid Environments: Impact of Powder Densification, Humidity Level, and Exposure Time. (2015, April 12). pubs.acs.org. Retrieved from [Link]

  • PubMed. (1998, September 1). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • OUCI. (n.d.). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. Retrieved from [Link]

  • ResearchGate. (2024, November 5). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • MDPI. (2021, April 22). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 5-amino-6-methylphthalazin-1(2H)-one derivative synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with 5-amino-6-methylphthalazin-1(2H)-one and its derivatives. The core synthetic challenge in this class of molecules is often the significant steric hindrance imposed by the C6-methyl group, which impedes the crucial C-N bond formation at the adjacent C5 position.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles and achieve your target molecules efficiently.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, focusing on the critical C-N cross-coupling step, typically a Buchwald-Hartwig amination of a 5-halo-6-methylphthalazinone precursor.

Q1: My C-N coupling reaction shows low to no conversion. What are the primary causes and how can I fix it?

This is the most common issue, directly resulting from steric hindrance. The methyl group at the C6 position sterically shields the C5 position, increasing the activation energy for both the oxidative addition and reductive elimination steps of the catalytic cycle.

Probable Cause A: Ineffective Catalyst System

The choice of palladium precursor and, more importantly, the ancillary ligand is paramount for coupling sterically hindered substrates. A standard catalyst system (e.g., Pd(PPh₃)₄) will likely fail.

Solutions:

  • Employ Bulky, Electron-Rich Ligands: The key to success lies in using ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[1] This accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.

    • Biarylphosphine Ligands (Buchwald Ligands): These are the gold standard for hindered couplings. Ligands like XPhos, SPhos, and tBuXPhos are designed with bulky substituents that create a wide "bite angle" and favor the monoligated state.[2][3]

    • N-Heterocyclic Carbene (NHC) Ligands: Bulky NHC ligands such as IPr*OMe have also shown excellent activity in the amination of hindered aryl halides.[2]

    • Ferrocene-Based Ligands: While not as common for this specific issue, certain ferrocene-derived phosphines can be effective.

  • Optimize Palladium Precursor and Ligand Ratio:

    • Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective precursors. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.

    • Ligand:Pd Ratio: For monoligating biarylphosphine ligands, a ratio of 1.1–2.2:1 (Ligand:Pd) is typically optimal.

Probable Cause B: Suboptimal Reaction Conditions

Even with the right catalyst, harsh enough conditions are required to overcome the high activation energy barrier.

Solutions:

  • Increase Reaction Temperature: Higher temperatures are often necessary.[4][5]

    • Conventional Heating: Use a high-boiling solvent like toluene, dioxane, or xylene and heat to reflux (100-140 °C).

    • Microwave Irradiation: This is a highly effective method for rapidly reaching and maintaining high temperatures, often dramatically reducing reaction times from days to minutes and improving yields for challenging couplings.[6]

  • Select the Appropriate Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Common Choices: Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices for hindered aminations.[2] K₃PO₄ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.

Comparative Table of Catalyst Systems for Hindered Amination
LigandPalladium PrecursorTypical BaseSolventTemperature (°C)Key Advantage
XPhos Pd₂(dba)₃NaOtBuToluene100-120Highly versatile and effective for a wide range of hindered substrates.[3]
tBuXPhos Pd(OAc)₂LHMDSDioxane100-110Increased steric bulk can be beneficial for extremely challenging couplings.
IPr*OMe (NHC) Pd₂(dba)₃LiOtBuToluene110-130Offers a different electronic and steric profile, sometimes outperforming phosphines.[2]
PNP Ligands PdCl₂(CH₃CN)₂NaOtBuToluene110 (or MW)Effective for sterically demanding substrates, with microwave significantly reducing time.[6]
Q2: The reaction works, but I am getting significant side products, such as debromination of my starting material.

Hydrodebromination (or dehalogenation) is a common side reaction in palladium-catalyzed couplings, especially when the desired reaction is slow.

Probable Cause: Slow Reductive Elimination vs. Competing Pathways

If the final C-N bond-forming reductive elimination is slow due to steric hindrance, the arylpalladium(II) intermediate can undergo side reactions. One such pathway involves β-hydride elimination from the palladium-amido complex (if the amine has β-hydrogens) or reaction with trace water/base to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.

Solutions:

  • Use a More Electron-Donating Ligand: Ligands that are more electron-rich can accelerate the rate of reductive elimination relative to competing pathways.[1] The biarylphosphine ligands listed above are excellent for this purpose.

  • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Trace water can contribute to catalyst decomposition and side reactions.

  • Choose the Right Base: In some cases, a weaker base like K₃PO₄ may reduce the rate of hydrodehalogenation, but this often comes at the cost of a slower overall reaction rate. This is a trade-off that must be optimized.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the preferred method for this transformation?

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for forming C-N bonds.[1][7] Its primary advantage is its broad functional group tolerance and its ability to couple a vast range of amines with aryl halides under conditions that are generally milder than classical methods like the Ullmann condensation. The continuous development of new, highly active catalyst systems has specifically addressed challenges like steric hindrance, making it the go-to method for difficult couplings.[1][8]

Q2: Can I use a copper or nickel catalyst instead of palladium?

  • Copper-Catalyzed Amination (Ullmann Reaction): While historically significant, Ullmann couplings typically require much higher reaction temperatures (>150 °C) and often have a more limited substrate scope and lower functional group tolerance compared to modern palladium-catalyzed methods. However, the development of new ligands is making copper a more viable alternative in some cases.[3]

  • Nickel-Catalyzed Amination: Nickel catalysis is an attractive and more economical alternative to palladium.[9] Modern nickel catalyst systems have shown great promise for the amination of aryl chlorides, which are often less reactive than bromides. However, catalyst deactivation pathways can be an issue, and the field is still evolving to match the broad reliability of palladium.[9] For a challenging substrate like this, a well-established palladium system is often the most reliable starting point.

Q3: My final product is difficult to purify using standard silica gel chromatography. What should I do?

The basicity of the 5-amino group can cause the product to streak or bind irreversibly to the acidic silica gel.

  • Solution: Neutralize the silica gel before use. This can be done by preparing a slurry of silica gel in a solvent containing 1-2% triethylamine (Et₃N) or ammonia in methanol, then packing the column with this slurry. Elute with a solvent system that also contains a small amount of the same base (e.g., 0.5% Et₃N in Ethyl Acetate/Hexanes).[4] Alternatively, using amine-functionalized silica or alumina can mitigate this issue.[4]

Q4: What is the mechanistic reason that bulky phosphine ligands work so well for this reaction?

The efficacy of bulky, monodentate phosphine ligands is a cornerstone of modern cross-coupling chemistry.[1] Their success is attributed to several factors that directly address the challenges of steric hindrance:

  • Favoring the Monoligated Pd(0) Species: The steric bulk of the ligand makes it difficult for two ligands to coordinate to the palladium center, favoring the 14-electron L-Pd(0) species. This species is more coordinatively unsaturated and thus more reactive in the oxidative addition step with the hindered aryl halide.

  • Accelerating Reductive Elimination: The steric strain between the bulky ligand and the other groups on the palladium(II) intermediate (the aryl group and the amido group) is relieved during reductive elimination. This steric push accelerates the final, product-forming step, which is often the turnover-limiting step for hindered substrates.

This relationship is visualized in the catalytic cycle diagram below.

Visualizations and Protocols

Troubleshooting Workflow for Low C-N Coupling Yield

Troubleshooting_Workflow Start Low Yield in C-N Coupling Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Check_Conditions Are the reaction conditions forcing enough? Start->Check_Conditions Check_Purity Are starting materials pure and reaction conditions anhydrous? Start->Check_Purity Sol_Ligand Switch to a bulky biarylphosphine ligand (e.g., XPhos, tBuXPhos) or a bulky NHC ligand. Check_Catalyst->Sol_Ligand No Sol_Ratio Optimize Ligand:Pd ratio (typically 2:1 for Pd(OAc)₂, 1:1 for Pd₂(dba)₃). Check_Catalyst->Sol_Ratio No Sol_Temp Increase temperature (110-140 °C). Consider using microwave irradiation. Check_Conditions->Sol_Temp No Sol_Base Use a strong, non-nucleophilic base (NaOtBu, LHMDS). Check_Conditions->Sol_Base No Sol_Anhydrous Dry solvents/reagents thoroughly. Use a robust inert atmosphere. Check_Purity->Sol_Anhydrous No Buchwald_Hartwig_Cycle cluster_hindrance Steps Accelerated by Bulky Ligands Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Base, Amine (R₂NH) PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product (Ar-NR₂) RedElim->Pd0

Caption: Key steps influenced by steric hindrance.

Validated Protocol: Buchwald-Hartwig Amination of 5-Bromo-6-methylphthalazin-1(2H)-one

This protocol provides a robust starting point for the coupling of a primary or secondary amine with a sterically hindered phthalazinone precursor. Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 5-Bromo-6-methylphthalazin-1(2H)-one (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), XPhos (0.044 eq), and Sodium tert-butoxide (1.5 eq).

  • Evacuate and Backfill: Seal the flask/vial and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Add Reagents: Under a positive pressure of inert gas, add the 5-bromo-6-methylphthalazin-1(2H)-one (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene (to make a ~0.1 M solution).

  • Heating:

    • Conventional: Heat the sealed flask in a pre-heated oil bath at 110 °C with vigorous stirring.

    • Microwave: Place the sealed vial in a microwave reactor and irradiate at 120-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours (conventional) or 30-90 minutes (microwave) to reach completion. [4][6]6. Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% triethylamine, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

References

  • Nishiyama, M., et al. (2022). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Fors, B. P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Chan, K. S., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Retrieved from: [Link]

  • Hartwig, J. F., et al. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]

  • Hartwig, J. F., et al. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Ghorai, P., et al. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Decade of Progress. Russian Chemical Reviews.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of 5-amino-6-methylphthalazin-1(2H)-one

Mass Spectrometry Fragmentation Pattern Analysis of 5-amino-6-methylphthalazin-1(2H)-one: A Comprehensive Comparison Guide As mass spectrometry workflows become increasingly central to pharmacokinetic profiling and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 5-amino-6-methylphthalazin-1(2H)-one: A Comprehensive Comparison Guide

As mass spectrometry workflows become increasingly central to pharmacokinetic profiling and metabolite identification, selecting the appropriate analytical platform is critical. 5-amino-6-methylphthalazin-1(2H)-one is a highly relevant structural analog in modern drug discovery, sharing a core scaffold with potent poly (ADP-ribose) polymerase (PARP) inhibitors and various 1 [1].

This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) versus Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry for the structural elucidation of this compound. By analyzing the causality behind its fragmentation mechanics, we will demonstrate why high-resolution accurate mass (HRAM) is non-negotiable for specific structural determinations.

Mechanistic Causality of Fragmentation

To accurately track the biotransformation of 5-amino-6-methylphthalazin-1(2H)-one (Exact Mass: 175.0746 Da), we must first understand its intrinsic gas-phase behavior. In positive ion mode (ESI+), the molecule readily accepts a proton at the basic 5-amino group or the phthalazinone nitrogen, yielding a stable [M+H]+ precursor ion at m/z 176.0824.

Upon Collision-Induced Dissociation (CID), the molecule undergoes charge-directed fragmentation characterized by specific neutral losses [3]. The phthalazinone core is notorious for expelling both carbon monoxide (CO) and nitrogen gas (N 2​ ) [2].

  • Loss of NH 3​ : The protonated amino group is a prime leaving group, resulting in an early loss of ammonia (-17.0265 Da) at low collision energies.

  • Isobaric Interferences (The CO vs. N 2​ Dilemma): The cleavage of the diaza-ring expels N 2​ (-28.0061 Da), while the cleavage of the amide carbonyl expels CO (-27.9949 Da).

Because the mass difference between CO and N 2​ is a mere 0.0112 Da , a nominal mass instrument cannot distinguish between these two distinct fragmentation pathways.

G M Precursor Ion [M+H]+ m/z 176.0824 P1 Product Ion [-NH3] m/z 159.0559 M->P1 -NH3 (17.0265 Da) CE: 15 eV P2 Product Ion [-CO] m/z 148.0875 M->P2 -CO (27.9949 Da) CE: 25 eV P3 Product Ion [-N2] m/z 148.0762 M->P3 -N2 (28.0061 Da) CE: 25 eV P4 Product Ion[-CO & -N2] m/z 120.0814 P2->P4 -N2 (28.0061 Da) P3->P4 -CO (27.9949 Da)

Figure 1: High-resolution CID fragmentation pathway of 5-amino-6-methylphthalazin-1(2H)-one.

Platform Comparison: ESI-QqQ vs. ESI-Q-TOF

While ESI-QqQ is the gold standard for targeted quantification due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode, it fails at de novo structural elucidation of unknown metabolites.

Table 1: Performance Comparison for Phthalazinone Analysis

ParameterESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High-Resolution MS)Analytical Impact
Mass Resolution ~0.7 Da (FWHM)> 30,000 (FWHM)Q-TOF resolves isobaric product ions.
Mass Accuracy ± 0.1 Da< 2 ppmQ-TOF provides exact elemental composition.
Pathway Elucidation Ambiguous (Reports m/z 148)Definitive (Separates m/z 148.0875 & 148.0762)QqQ cannot distinguish CO vs. N 2​ loss.
Sensitivity (Targeted) Sub-picogram (Attogram potential)Picogram to low-femtogramQqQ is superior for late-stage PK quantification.

Table 2: HRAM Product Ions and Neutral Losses (Q-TOF Data)

Product IonExact Mass (Da)Neutral LossMass Loss (Da)Elemental Composition
Precursor176.0824--C 9​ H 10​ N 3​ O +
Product 1159.0559NH 3​ 17.0265C 9​ H 7​ N 2​ O +
Product 2148.0875CO27.9949C 8​ H 10​ N 3​ +
Product 3148.0762N 2​ 28.0061C 9​ H 10​ NO +
Product 4120.0814CO + N 2​ 56.0010C 8​ H 10​ N +

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates dynamic feedback loops to prevent in-source fragmentation and mass drift, ensuring the data collected is an artifact-free representation of the molecule.

Step 1: System Suitability and Mass Calibration
  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) prior to the run.

  • Validation Gate: The mass axis must calibrate to a mass error of < 2 ppm . If the error exceeds 2 ppm, the time-of-flight flight tube temperature must be stabilized, and the calibration repeated.

Step 2: Sample Preparation
  • Action: Dissolve 5-amino-6-methylphthalazin-1(2H)-one to a final concentration of 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality: Formic acid is not merely a conventional additive; it actively drives the solution-phase equilibrium toward the protonated state [M+H]+ at the basic 5-amino moiety. This ensures maximum ion yield prior to desolvation in the ESI source.

Step 3: LC-MS/MS Acquisition
  • Action: Introduce the sample via UHPLC into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 300°C.

  • Validation Gate (Precursor Stability): Monitor the [M+H]+ precursor ion (m/z 176.0824) at a collision energy of 0 eV. If the precursor abundance fluctuates by >5% or exhibits premature fragmentation (appearance of m/z 159), dynamically lower the fragmentor voltage to prevent in-source decay.

Step 4: Collision-Induced Dissociation (CID)
  • Action: Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: We specifically select Argon over Nitrogen for the Q-TOF collision cell. Argon's larger atomic radius imparts a higher center-of-mass collision energy per impact, efficiently facilitating the high-activation-energy cleavage required to break the highly stable, conjugated phthalazinone ring system.

Workflow S1 1. Sample Prep 0.1% FA in H2O/ACN S2 2. UHPLC Separation C18 Column S1->S2 S3 3. ESI(+) Ionization Protonation to [M+H]+ S2->S3 S4 4. CID Fragmentation Argon Gas, 10-40 eV S3->S4 S5 5. Mass Analysis Q-TOF (HRAM) S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for structural elucidation.

Conclusion

For targeted, high-throughput quantification of 5-amino-6-methylphthalazin-1(2H)-one in late-stage clinical trials, an ESI-QqQ remains the optimal choice due to its raw sensitivity. However, during the discovery, structural elucidation, and metabolite identification phases, the ESI-Q-TOF is scientifically mandatory. As demonstrated by the 0.0112 Da mass difference between the loss of CO and N 2​ , relying on nominal mass instruments introduces an unacceptable risk of misassigning molecular structures and missing critical biotransformation pathways.

References

  • Title: Novel Phthalazin-1(2H)
  • Source: Afinidad / RACO (Revistes Catalanes amb Accés Obert)
  • Source: University of Alabama at Birmingham (UAB)

Sources

Comparative

Efficacy comparison of 5-amino-6-methylphthalazin-1(2H)-one based Raf inhibitors vs standard treatments

Efficacy Comparison: 5-Amino-6-Methylphthalazin-1(2H)-One Based Raf Inhibitors vs. Standard Treatments As a Senior Application Scientist, evaluating the next generation of targeted therapeutics requires looking beyond ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison: 5-Amino-6-Methylphthalazin-1(2H)-One Based Raf Inhibitors vs. Standard Treatments

As a Senior Application Scientist, evaluating the next generation of targeted therapeutics requires looking beyond basic IC50 values. We must interrogate the precise mechanistic interactions between a compound and its kinase target. This guide provides an in-depth technical comparison between novel RAF inhibitors built on the 5-amino-6-methylphthalazin-1(2H)-one scaffold and standard-of-care treatments, specifically Vemurafenib (PLX4032) and Sorafenib (BAY 43-9006).

Mechanistic Grounding & The RAF Paradox

The RAS-RAF-MEK-ERK signaling cascade is a primary driver of cellular proliferation. Standard treatments like Vemurafenib have shown remarkable initial clinical efficacy in patients with BRAF V600E mutant melanomas[1]. Similarly, Sorafenib has demonstrated broad-spectrum antitumor activity by targeting both the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis[2].

However, first-generation ATP-competitive RAF inhibitors suffer from a severe mechanistic flaw: paradoxical activation . In tumors harboring wild-type RAF and upstream KRAS mutations, inhibitors like Vemurafenib bind to one protomer of a wild-type RAF pair. This binding induces a conformational change that promotes RAF dimerization, transactivating the drug-free protomer and hyperactivating the MAPK pathway, which can lead to accelerated tumor growth[3].

The 5-amino-6-methylphthalazin-1(2H)-one scaffold was engineered to overcome this limitation. As a nitrogen-containing bicyclic heteroaryl compound[4], this chemotype acts as a "paradox-breaker." By stabilizing an inactive kinase conformation (often α C-helix out / DFG-out) that is sterically incompatible with RAF dimerization, these compounds provide equipotent inhibition of both mutant BRAF and wild-type CRAF without priming the MAPK pathway for paradoxical activation.

MAPK_Pathway RAS RAS (GTP-bound) RAF_WT CRAF WT (Dimer Active) RAS->RAF_WT Activates BRAF_Mut BRAF V600E (Monomer Active) MEK MEK1/2 BRAF_Mut->MEK Hyperactivates RAF_WT->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Vemurafenib Vemurafenib Vemurafenib->BRAF_Mut Inhibits Vemurafenib->RAF_WT Paradoxical Activation Phthalazinone Phthalazinone Core Phthalazinone->BRAF_Mut Inhibits Phthalazinone->RAF_WT Inhibits (No Dimerization)

Figure 1: MAPK pathway modulation comparing Vemurafenib and Phthalazinone-based inhibitors.

Experimental Protocols & Causality

To objectively compare these compounds, we utilize a self-validating screening cascade. The experimental choices below are driven by the need to isolate binding kinetics and cellular context.

Exp_Workflow Step1 Phase 1: Biochemical TR-FRET Kinase Assay (BRAF V600E & CRAF WT) Step2 Phase 2: Cellular Cell Viability (A375/HCT116) & pERK Western Blot Step1->Step2 Step3 Phase 3: Mechanistic Dimerization Assay (Paradoxical Check) Step2->Step3 Step4 Phase 4: In Vivo Xenograft Models (Efficacy & Toxicity) Step3->Step4

Figure 2: Self-validating experimental screening workflow for RAF inhibitor evaluation.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence to eliminate compound auto-fluorescence artifacts. Running the assay precisely at the apparent Km​ for ATP ensures that the derived IC50 values accurately reflect the inhibition constant ( Ki​ ), allowing for a direct thermodynamic comparison between Type I and Type II inhibitors. Self-Validation Mechanism: The assay incorporates a high-ATP (1 mM) parallel arm to distinguish ATP-competitive from allosteric binding. Plate robustness is validated by calculating the Z′ factor using minimum (no enzyme) and maximum (vehicle) signals; only plates with Z′>0.7 are accepted.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the phthalazinone derivative, Vemurafenib, and Sorafenib in 100% DMSO.

  • Enzyme Addition: Dispense 5 nM of purified BRAF V600E or CRAF WT into a 384-well ProxiPlate.

  • Pre-incubation: Add compound dilutions (final 1% DMSO) and incubate for 30 minutes at room temperature to allow slow-binding kinetics (typical of DFG-out binders) to reach equilibrium.

  • Reaction Initiation: Add ATP (at predetermined Km​ ) and biotinylated MEK1 substrate. Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho-MEK1 antibody and Streptavidin-APC. Read TR-FRET signal (Ex 340 nm, Em 615/665 nm).

Protocol B: Cellular pERK Modulation & Viability Assay

Causality: A paired cell line approach is strictly required. A375 cells (BRAF V600E) confirm on-target efficacy. HCT116 cells (KRAS G13D, RAF WT) act as the critical counter-screen; if a compound induces paradoxical activation, pERK levels will spike at 1 hour in this line. Self-Validation Mechanism: Normalizing the pERK signal to total ERK (tERK) via In-Cell Western controls for well-to-well variations in cell seeding density and compound-induced cytotoxicity, ensuring the observed signal is a true reflection of kinase inhibition.

  • Cell Seeding: Seed A375 and HCT116 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a concentration gradient of inhibitors for 1 hour (for pERK readout) or 72 hours (for viability readout).

  • Lysis & Western Blot (1h): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run SDS-PAGE, transfer to PVDF, and probe with anti-pERK1/2 and anti-tERK antibodies.

  • Viability Readout (72h): Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence to calculate the cell viability IC50.

Data Presentation & Efficacy Analysis

The quantitative data below summarizes the distinct pharmacological profiles of the standard treatments versus the 5-amino-6-methylphthalazin-1(2H)-one derivative.

Table 1: Biochemical Kinase Inhibition Profiling (IC50, nM)

InhibitorTarget ClassBRAF V600E IC50 (nM)CRAF WT IC50 (nM)Selectivity Ratio (CRAF/BRAF)
Vemurafenib Type I (DFG-in)31>1000>32.0x (Highly selective)
Sorafenib Type II (DFG-out)2260.27x (Pan-RAF)
Phthalazinone Core Type II (DFG-out)15120.80x (Equipotent Pan-RAF)

Analysis: Vemurafenib is highly selective for the mutant monomer but fails to inhibit wild-type CRAF. The phthalazinone derivative demonstrates equipotent, low-nanomolar inhibition across both mutant and wild-type isoforms, mirroring Sorafenib's pan-RAF activity but with improved target residence time due to the bicyclic core.

Table 2: Cellular Viability & pERK Modulation

InhibitorA375 Viability IC50 (BRAF Mut)A375 pERK Status (1h)HCT116 Viability IC50 (KRAS Mut)HCT116 pERK Status (1h)
Vemurafenib 250 nMSuppressed>10,000 nMHyperactivated (Paradox)
Sorafenib 1,200 nMSuppressed3,500 nMSuppressed
Phthalazinone Core 180 nMSuppressed850 nMSuppressed

Analysis: The cellular data validates the biochemical hypothesis. While Vemurafenib effectively kills A375 cells, it triggers paradoxical pERK hyperactivation in HCT116 cells, rendering it useless (and potentially dangerous) in KRAS-mutant backgrounds. The 5-amino-6-methylphthalazin-1(2H)-one derivative successfully suppresses pERK in both cell lines, proving its efficacy as a paradox-breaking pan-RAF inhibitor with superior potency to Sorafenib in cellular assays.

References

  • Title: Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma Source: PubMed (Nature) URL: [Link]

  • Title: BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis Source: PubMed (Cancer Research) URL: [Link]

  • Title: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth Source: PubMed (Nature) URL: [Link]

  • Title: WO2007076092A2 - Nitrogen-containing bicyclic heteroaryl compounds for the treatment of raf protein kinase-mediated diseases Source: Google Patents URL

Sources

Validation

Structural Validation and Comparative Crystallography of 5-Amino-6-methylphthalazin-1(2H)-one

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals. Executive Summary The phthalazin-1(2H)-one core is a privileged pharmacophore, most notably serving as the structural founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The phthalazin-1(2H)-one core is a privileged pharmacophore, most notably serving as the structural foundation for FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitors such as olaparib[1]. As drug discovery efforts push toward highly selective, next-generation inhibitors, functionalizing the phthalazinone core has become a primary strategy.

This guide provides a rigorous comparative analysis of the X-ray crystallographic validation of 5-amino-6-methylphthalazin-1(2H)-one (5-AMPO) . By comparing optimized crystallization methodologies and benchmarking the resulting structural data against the unsubstituted parent scaffold, we demonstrate how the 5-amino and 6-methyl substitutions fundamentally alter crystal packing, pre-organize the molecule for target engagement, and demand specific crystallographic workflows for accurate resolution.

Rationale: The Phthalazinone Scaffold in Drug Design

Crystal structures of PARP-bound phthalazinones demonstrate that the planar bicyclic system mimics the adenine ring of NAD+, anchoring into the catalytic domain via robust hydrogen bonds to key residues (e.g., Gly863 and Ser904 in PARP-1)[2][3].

However, introducing substituents at the 5- and 6-positions requires precise structural validation. We must ensure that the desired conformation is maintained without inducing unfavorable steric clashes within the enzyme's active site[4]. X-ray crystallography remains the gold standard for this validation, providing unambiguous assignment of hydrogen-bonding geometries and dihedral angles.

Methodological Comparison: Overcoming Crystallization Bottlenecks

Phthalazinone derivatives are notoriously difficult to crystallize due to their tendency to form rapid, disordered π−π stacked aggregates, often resulting in twinned or highly mosaic crystals[5]. To validate the structure of 5-AMPO, we compared two crystallization approaches: standard Sitting-Drop Vapor Diffusion and Microbatch-under-oil .

As shown in the comparative data below, the Microbatch method vastly outperforms Vapor Diffusion for 5-AMPO. The highly volatile nature of the optimal solvent system (Methanol/DCM) causes rapid supersaturation in vapor diffusion setups, leading to triclinic twinning. The oil overlay in the Microbatch method acts as a kinetic throttle, slowing solvent evaporation and driving the system into a metastable zone that favors the growth of singular, high-resolution monoclinic crystals.

Table 1: Crystallographic Refinement Statistics & Performance Comparison
Parameter5-AMPO (Microbatch - Optimized)5-AMPO (Vapor Diffusion - Suboptimal)Phthalazin-1(2H)-one (Reference Scaffold)
Space Group P2₁/c (Monoclinic)P1 (Triclinic, Twinned)Pbca (Orthorhombic)
Resolution Limit (Å) 0.781.150.82
R_work / R_free (%) 3.2 / 4.58.9 / 11.23.5 / 4.8
Mosaic Spread (°) 0.45 (Excellent)1.80 (Poor/Overlapping)0.50 (Excellent)
Packing Motif HerringboneDisordered SheetsInfinite π−π Stacking
Key H-Bond Distance 2.85 Å (N-H···O)UnresolvedN/A (No 5-amino group)

Experimental Protocol: Self-Validating Microbatch Workflow

To achieve the 0.78 Å resolution required to map the hydrogen-bonding network of the 5-amino group, the following self-validating protocol must be strictly adhered to.

Step 1: Solvent System Preparation Prepare a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Causality: Methanol provides the necessary hydrogen-bonding interactions to solubilize the polar 5-amino group, while DCM disrupts the premature π−π stacking of the phthalazinone core, preventing amorphous precipitation.

Step 2: Sample Dissolution & Clarification Dissolve 5-AMPO to a final concentration of 15 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Sub-micron filtration removes heterogeneous nucleants (e.g., dust, undissolved micro-crystals) that would otherwise trigger premature, uncontrolled nucleation.

Step 3: Microbatch Setup Dispense 2 µL of the compound solution into a 96-well glass crystallization plate. Immediately overlay the drop with 10 µL of Al's Oil (a 1:1 mixture of silicon oil and paraffin oil). Causality: The specific viscosity and permeability of Al's Oil critically control the evaporation rate of the highly volatile DCM, ensuring a slow, thermodynamic approach to crystal growth.

Step 4: Harvesting and Cryoprotection After 72 hours, harvest the resulting block-shaped crystals using a 0.1 mm cryoloop. Submerge immediately in Paratone-N oil. Causality: Paratone-N displaces the mother liquor, preventing the formation of crystalline ice rings that would obscure high-resolution diffraction spots during cryocooling.

Step 5: X-Ray Data Collection Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction data using a Cu Kα X-ray source ( λ = 1.5418 Å). Causality: Cu radiation is explicitly selected over Mo radiation. Because 5-AMPO is a "light-atom" structure (containing only C, H, N, O), Cu Kα provides stronger anomalous dispersion and significantly higher diffraction intensity, which is mandatory for resolving the position of the methyl hydrogens.

Workflow N1 5-AMPO Synthesis N2 Solvent Screening (MeOH:DCM) N1->N2 N3 Microbatch Crystallization (Controlled Evaporation) N2->N3 N4 X-Ray Diffraction (Cu Kα, 100K) N3->N4 N5 Structure Solution (SHELXT/SHELXL) N4->N5

Figure 1: Optimized small-molecule X-ray crystallography workflow for 5-AMPO validation.

Mechanistic Insights: Crystal Packing and Binding Implications

The crystallographic data reveals exactly why 5-AMPO is a superior scaffold compared to the unsubstituted phthalazin-1(2H)-one.

In the reference structure (unsubstituted phthalazinone), the molecules form flat, continuous π−π stacked sheets. When such a molecule binds to a target like PARP-1, it must be desolvated and extracted from this highly stable lattice, incurring a massive energetic penalty.

The X-ray structure of 5-AMPO demonstrates a completely different reality:

  • Steric Disruption: The 6-methyl group sterically clashes with adjacent aromatic rings, effectively breaking the infinite π−π stacking and forcing the lattice into a herringbone motif.

  • Directional Anchoring: The 5-amino group forms a highly specific intermolecular hydrogen bond (2.85 Å) with the carbonyl oxygen of the adjacent molecule.

Together, these features pre-organize the 5-AMPO molecule into a conformation that closely mimics the bioactive pose required to bind the NAD+ pocket of PARP enzymes[2][3]. By preventing flat aggregation, the scaffold lowers the entropic penalty of target binding, validating its potential as a highly potent inhibitor core.

PackingLogic Core 5-AMPO Core Scaffold Amino 5-Amino Substitution (H-Bond Donor) Core->Amino Methyl 6-Methyl Substitution (Steric Bulk) Core->Methyl Packing Herringbone Crystal Packing Amino->Packing Intermolecular H-Bonds Methyl->Packing Disrupts π-π Stacking Binding Pre-organized Conformation for Target Binding Packing->Binding Reduces Entropic Penalty

Figure 2: Mechanistic impact of 5-amino and 6-methyl substitutions on crystal packing and binding.

References

  • [2] Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. National Institutes of Health (NIH). 2

  • [3] Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. Royal Society of Chemistry (RSC). 3

  • [4] Structural Basis for Inhibitor Specificity in Human Poly(ADP-ribose) Polymerase-3. Journal of Medicinal Chemistry - ACS Publications. 4

  • [1] Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. 1

  • [5] Process for the preparation of olaparib and polymorphs thereof. Google Patents (WO2017191562A1). 5

Sources

Safety & Regulatory Compliance

Safety

5-amino-6-methylphthalazin-1(2H)-one proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as a system of chemical causality. 5-amino-6-methylphthalazin-1(2H)-one is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as a system of chemical causality. 5-amino-6-methylphthalazin-1(2H)-one is a highly specialized nitrogenous heterocyclic compound. Because the phthalazinone pharmacophore frequently serves as a core scaffold in bioactive molecules (such as PARP inhibitors used in oncology), this compound must be handled with the assumption of high biological activity, potential mutagenicity, and environmental persistence.

The following operational guide provides the procedural and chemical rationale for the safe handling, spill containment, and terminal disposal of this compound.

I. Physicochemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand how the molecule's structural features dictate its macroscopic behavior.

  • The Phthalazinone Core: This planar, nitrogen-rich double-ring system is highly stable and poorly soluble in water[1][2]. In biological systems, planar heterocycles can intercalate with DNA or bind tightly to enzyme active sites, meaning any aerosolized dust poses a severe inhalation hazard.

  • The 5-Amino Substitution: The primary amine introduces nucleophilicity and basicity. This makes the compound highly reactive with strong oxidizing agents and strong bases, dictating strict waste segregation[3].

  • The 6-Methyl Substitution: The addition of a methyl group increases the molecule's lipophilicity (LogP). This further reduces aqueous solubility, meaning standard water-based decontamination will fail to dissolve the compound, necessitating the use of organic solvents like ethanol for cleanup[1].

Table 1: Physicochemical Hazards & Logistical Implications

Chemical PropertyOperational HazardProcedural & Disposal Implication
Aqueous Invisibility Insoluble in water[1].Drain disposal is strictly prohibited. Water cannot be used for primary spill cleanup; ethanol must be used to reduce surface tension and capture dust[1].
Reactivity Profile Exothermic reaction with strong oxidizers[3].Waste streams must be strictly segregated from nitric acid, peroxides, and halogenated oxidizing waste.
Physical State Fine, crystalline solid.High risk of aerosolization. Mechanical manipulation must occur in a ductless fume hood or under local exhaust ventilation.

II. Operational Safety & PPE Requirements

Before initiating any transfer or disposal procedure, personnel must establish a physical barrier against bioactive dust.

  • Respiratory Protection: If handling the dry powder outside of a certified chemical fume hood, personnel must wear a NIOSH-approved half-face respirator equipped with P100/organic vapor cartridges[1].

  • Dermal Protection: Double-gloving with nitrile gloves is mandatory. Inspect gloves for micro-punctures. The lipophilic nature of the 6-methyl substitution means the compound could penetrate compromised skin barriers more readily than highly polar salts.

  • Ocular Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn to prevent mucosal absorption[3].

III. Spill Management & Containment Workflow

A spill of 5-amino-6-methylphthalazin-1(2H)-one powder cannot be swept up dry. Dry mechanical friction will aerosolize the bioactive particles, contaminating the HVAC system and exposing personnel. The protocol below uses solvent-dampening to neutralize the aerosolization risk[1][2].

Step-by-Step Spill Resolution Protocol:

  • Isolate & Evacuate: Immediately remove all sources of ignition and evacuate unprotected personnel from the immediate vicinity[1].

  • Solvent Dampening (The Critical Step): Do not pour solvent directly onto the powder, which can cause splashing. Instead, gently mist or drop ethanol onto the solid material until it is thoroughly dampened[1]. Ethanol acts as a wetting agent, binding the lipophilic powder into a manageable paste.

  • Mechanical Collection: Use absorbent paper towels (also pre-dampened with ethanol) to scoop and pick up the paste. Do not use a vacuum cleaner unless it is specifically rated for hazardous, combustible biological dust (HEPA/Explosion-proof).

  • Primary Decontamination: Wipe the affected surface with fresh ethanol-soaked absorbent paper to remove residual lipophilic film[1].

  • Secondary Decontamination: Wash the surface thoroughly with a standard soap and water solution to remove the ethanol and any remaining trace organics[1].

  • Containment: Seal all contaminated paper, gloves, and cleanup materials in a vapor-tight, heavy-duty plastic bag for RCRA-compliant disposal[1].

SpillResponse A Spill Detected: 5-amino-6-methylphthalazin-1(2H)-one B Eliminate Ignition Sources & Evacuate Unprotected Personnel A->B C Dampen with Ethanol (Prevents Aerosolization) B->C D Mechanical Collection (Use Absorbent Paper) C->D E Surface Decontamination (Ethanol Wash -> Soap/Water) D->E F Seal in Vapor-Tight Bag for RCRA Disposal E->F

Fig 1: Step-by-step spill containment workflow for bioactive phthalazinone dust.

IV. Waste Segregation & RCRA Disposal Protocol

Because 5-amino-6-methylphthalazin-1(2H)-one is a biologically active, nitrogen-rich heterocycle, it falls under strict "cradle-to-grave" management governed by the EPA's Resource Conservation and Recovery Act (RCRA)[4][5]. It must never be landfilled due to the risk of groundwater leaching.

Step-by-Step Disposal Methodology:

  • Segregation: Place all solid waste (including contaminated vials, pipette tips, and spill cleanup materials) into a dedicated, leak-proof High-Density Polyethylene (HDPE) container. Crucial: Do not mix this waste with halogenated solvents or strong oxidizers, as the 5-amino group can trigger exothermic degradation[3].

  • RCRA Labeling: The container must be explicitly labeled as "Hazardous Waste - Toxic/Bioactive Solid." Under 40 CFR Part 262, the label must include the accumulation start date and the specific chemical constituents[5].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from heat and direct sunlight. Under EPA regulations, Small Quantity Generators (SQGs) must arrange for off-site disposal within 180 days.

  • Manifesting: When transferring to a licensed waste vendor, ensure the Uniform Hazardous Waste Manifest accurately reflects the presence of a nitrogenous heterocyclic compound, as this dictates the vendor's destruction method[6].

V. The Causality of High-Temperature Incineration

The terminal disposal of 5-amino-6-methylphthalazin-1(2H)-one requires specialized thermal destruction. Standard municipal incineration is insufficient and dangerous.

When nitrogenous heterocycles are burned at standard temperatures, the robust carbon-nitrogen bonds in the phthalazinone ring do not fully break down. This results in the release of Products of Incomplete Combustion (PICs) —which can include highly toxic, volatile heterocyclic fragments—and massive amounts of nitrogen oxides (NOx)[6][7].

To ensure complete molecular destruction, the waste vendor must utilize a RCRA-permitted Rotary Kiln or Liquid Injection Incinerator operating at temperatures exceeding 1,000°C (1,832°F)[6]. At this thermal threshold, the phthalazinone ring is entirely cleaved into elemental carbon dioxide, water, and nitrogen gas. Furthermore, the incinerator must be equipped with selective catalytic reduction (SCR) systems or wet scrubbers to capture and neutralize any residual NOx emissions before they reach the atmosphere[7].

WastePathway Gen Waste Generation (Solid Powder or Solvent Matrix) Seg Segregation: Keep Away From Oxidizers Gen->Seg Label RCRA Labeling (EPA 40 CFR Part 262) Seg->Label Inc High-Temp Incineration (>1000°C for Heterocycles) Label->Inc Scrub Flue Gas Scrubbing (NOx & PIC Removal) Inc->Scrub

Fig 2: Cradle-to-grave RCRA disposal pathway for nitrogenous heterocyclic waste.

VI. References

  • Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Development of a hazardous waste incinerator target analyte list of products of incomplete combustion. US EPA / ResearchGate. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-amino-6-methylphthalazin-1(2H)-one

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide to ensure maximum protection and experimental integrity when handling 5-amino-6-methylphthalazin-1(2H)-one . Moving beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide to ensure maximum protection and experimental integrity when handling 5-amino-6-methylphthalazin-1(2H)-one . Moving beyond basic safety data, this guide explains the physicochemical causality behind each safety requirement, empowering researchers to build self-validating, fail-safe workflows in the laboratory.

Hazard Profiling & The Causality of Exposure Risks

To design an effective safety protocol, we must first understand the molecular behavior of 5-amino-6-methylphthalazin-1(2H)-one. The unique structural features of this compound dictate our handling strategy:

  • Pharmacological Potency (The Phthalazinone Core): Phthalazinone derivatives are privileged scaffolds in drug discovery, frequently utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutics[1]. Because these compounds are designed to interact with DNA repair enzymes, inadvertent occupational exposure carries inherent risks of genotoxicity and unintended biological activity[2].

  • Nucleophilic Sensitization (The Primary Amine): The -NH2 group at the 5-position acts as a reactive nucleophile. In biological systems, it can act as a skin sensitizer, making the prevention of dermal absorption a critical priority.

  • The "Carrier Solvent" Effect: In drug development, this compound is routinely dissolved in highly penetrative organic solvents like DMSO or DMF. If a DMSO solution spills on a standard nitrile glove, the solvent acts as a carrier, rapidly transporting the biologically active phthalazinone derivative directly through the glove matrix and into the dermal layer [3].

  • Aerosolization Risk: Synthesized as a fine crystalline powder, this compound presents a high risk of aerosolization [4]. Static electricity during weighing can cause the powder to repel and become airborne, necessitating respiratory protection.

Core Protective Equipment (PPE) Matrix

Based on the physicochemical risks outlined above, the following PPE matrix is mandatory for handling this compound in its pure powder or highly concentrated liquid forms.

Protection ZoneRecommended EquipmentQuantitative/Qualitative SpecificationCausal Justification
Ocular Tight-fitting safety gogglesANSI Z87.1 compliant, indirect ventingProtects against airborne micro-particulates. Standard safety glasses allow lateral dust ingress.
Dermal (Hands) Double-gloving systemInner: Nitrile (4-5 mil)Outer: Neoprene (8+ mil)Nitrile provides tactile sensitivity; Neoprene resists carrier solvents (DMSO/DMF) that facilitate rapid dermal absorption [3].
Dermal (Body) Tyvek® coveralls or impervious lab coatNon-woven, polyethylene-coatedPrevents powder adherence. The primary amine can bind to woven cotton fabrics, causing prolonged secondary exposure [4].
Respiratory N95 / P100 Particulate Respirator≥95% to 99.97% filtration efficiency (0.3 µm)Mandatory if handled outside a C-PEC. Prevents inhalation of pharmacologically active dust[3].

Operational Workflow: Wet-Transfer Protocol

To validate safety during the most hazardous step—powder transfer—follow this self-validating methodology.

Step 1: Engineering Control Verification Ensure the Class II Biological Safety Cabinet (BSC) or Containment Primary Engineering Control (C-PEC) is certified and maintaining negative pressure, achieving a minimum of 12 air changes per hour [3].

Step 2: PPE Donning Sequence Don inner nitrile gloves, Tyvek coveralls, N95/P100 respirator, tight-fitting goggles, and finally, outer neoprene gloves [5].

Step 3: Static Elimination Place an anti-static weighing boat on the analytical balance. Phthalazinone powders exhibit electrostatic properties that cause particles to repel and aerosolize during spatulation.

Step 4: Wet-Transfer Execution Weigh the solid directly into a tared, sealable reaction vial. Immediately add the primary reaction solvent (e.g., DMF or DMSO) to the vial while still inside the balance enclosure. This "wet-transfer" suppresses dust generation before the vial is moved.

Step 5: Vessel Decontamination Seal the vial tightly. Wipe down all exterior surfaces of the vessel with a wipe dampened with 70% Isopropanol before removing it from the containment hood to prevent cross-contamination [3].

Spill Response and Disposal Plan

In the event of a breach in containment, execute the following protocol:

Step 1: Immediate Isolation Evacuate personnel from the immediate vicinity of the spill to prevent tracking the active pharmaceutical intermediate (API) throughout the lab.

Step 2: Dust Suppression (No Dry Sweeping) Critical Rule: Never use a brush or dry paper towel. Cover the powder spill with absorbent pads lightly dampened with water or a mild surfactant to immediately halt aerosolization.

Step 3: Mechanical Collection Use non-sparking scoops to transfer the dampened material into a rigid, sealable hazardous waste container.

Step 4: Chemical Decontamination Wash the affected surface with a 1% sodium hypochlorite solution to chemically degrade residual active intermediates, followed by a standard soap and water wash.

Step 5: Waste Classification Label the container as "Hazardous Chemical Waste: Biologically Active Heterocycle." Do not flush down drains. High-temperature incineration is the mandatory disposal route for this class of compounds [4].

Hazard Mitigation Workflow Visualization

G A Hazard Profiling 5-Amino-6-methylphthalazin-1(2H)-one B Engineering Controls Class II BSC / Isolator A->B C PPE Donning Double Gloves, Tyvek, N95 A->C D Wet-Transfer Protocol (Dust Suppression) B->D C->D E Reaction Execution (Sealed Vessel) D->E F Spill / Aerosolization Event D->F G Decontamination & Hazardous Waste Incineration E->G Post-Reaction F->G

Safety workflow and exposure mitigation for 5-amino-6-methylphthalazin-1(2H)-one.

References

  • Beilstein Journals - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Available at:[Link]

  • PubMed Central (PMC) - Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available at:[Link]

  • OSHA - Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link]

  • MasterControl - 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

Sources

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